molecular formula C10H13NO2 B1293601 N-(2-hydroxyethyl)-2-phenylacetamide CAS No. 6269-99-4

N-(2-hydroxyethyl)-2-phenylacetamide

Cat. No.: B1293601
CAS No.: 6269-99-4
M. Wt: 179.22 g/mol
InChI Key: QNVPXZQZKQWBJW-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyethyl)-2-phenylacetamide
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InChI

InChI=1S/C10H13NO2/c12-7-6-11-10(13)8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QNVPXZQZKQWBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20211752
Record name N-(2-Hydroxyethyl)-2-phenylacetamide
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Molecular Weight

179.22 g/mol
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CAS No.

6269-99-4
Record name N-(2-Hydroxyethyl)benzeneacetamide
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Record name N-(2-Hydroxyethyl)-2-phenylacetamide
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Record name N-(2-hydroxyethyl)-2-phenylacetamide
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Record name N-(2-HYDROXYETHYL)-2-PHENYLACETAMIDE
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Foundational & Exploratory

Core Properties of N-(2-hydroxyethyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(2-hydroxyethyl)-2-phenylacetamide

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant processes to facilitate a deeper understanding of this compound.

This compound is a chemical compound belonging to the class of acetamides.[1] Its structure features a phenylacetamide moiety linked to a hydroxyethyl (B10761427) group. This combination of a hydrophobic phenyl ring and a hydrophilic hydroxyl group gives it distinct physicochemical properties.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These data are critical for its handling, formulation, and application in research and development.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms N-(2-Hydroxyethyl)phenylacetamide, 2-phenylacetamidoethanol, N-(β-Hydroxyethyl)phenylacetamide[2][3]
CAS Number 6269-99-4[2][3]
Molecular Formula C₁₀H₁₃NO₂[2][3]
Molecular Weight 179.22 g/mol [3]
Melting Point 59-61 °C[3]
Boiling Point 475-477 K at 0.001 bar (Reduced Pressure)[2]
Appearance White to off-white solid (Typical for similar amides)[4]
Structural Information
IdentifierValueSource
InChI InChI=1S/C10H13NO2/c12-7-6-11-10(13)8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)[2]
InChIKey QNVPXZQZKQWBJW-UHFFFAOYSA-N[2]
SMILES C1=CC=C(C=C1)CC(=O)NCCO[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for its practical application.

Synthesis Protocol: Acylation of 2-Aminoethanol

The synthesis of this compound can be achieved via the acylation of 2-aminoethanol with phenylacetic acid or its derivatives, such as phenylacetyl chloride. This is a standard method for forming amide bonds.[6][7]

Objective: To synthesize this compound.

Materials:

  • 2-Aminoethanol

  • Phenylacetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Base (e.g., Triethylamine (B128534) or Pyridine)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoethanol (1.0 equivalent) and a base like triethylamine (1.1 equivalents) in an anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath to manage the exothermic nature of the reaction.[6]

  • Addition of Acylating Agent: Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-Aminoethanol and Triethylamine in Anhydrous Solvent B Cool Mixture to 0 C A->B C Slowly Add Phenylacetyl Chloride B->C D Stir at Room Temperature (2-4 hours) C->D E Aqueous Work-up (Wash with HCl, NaHCO3, Brine) D->E F Dry Organic Layer E->F G Concentrate with Rotary Evaporator F->G H Recrystallization or Column Chromatography G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

Analytical Protocol: Reverse-Phase HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis and separation of this compound.[8]

Objective: To analyze the purity of a sample of this compound.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Newcrom R1 HPLC column (or equivalent C18 column)

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)

  • Mobile Phase B: Acetonitrile (MeCN)

  • Sample dissolved in a suitable solvent (e.g., mobile phase)

Procedure:

  • System Preparation: Equilibrate the HPLC system and the column with the initial mobile phase composition.

  • Sample Injection: Inject a known volume of the dissolved sample onto the column.

  • Elution: Run a gradient or isocratic elution method. A typical starting point could be a linear gradient from 10% to 90% MeCN over 15-20 minutes.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak corresponding to this compound to determine its purity and retention time. This method is scalable for preparative separation to isolate impurities and is suitable for pharmacokinetic studies.[8]

G A Prepare Mobile Phase (Water/MeCN/Acid) B Equilibrate HPLC System with Newcrom R1 Column A->B C Inject Sample Solution B->C D Run Gradient Elution C->D E UV Detection D->E F Data Analysis (Purity & Retention Time) E->F

Caption: Experimental workflow for the HPLC analysis of this compound.

Biological Activity and Context

While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of N-phenylacetamide derivatives has shown significant pharmacological potential.[7]

Potential Pharmacological Roles

Research into structurally related compounds suggests that N-phenylacetamide derivatives could be valuable in drug discovery.[7][9] Areas of interest include:

  • Anti-inflammatory and Analgesic Effects: Some N-phenylacetamide derivatives have been investigated for their ability to modulate inflammatory pathways.[6][7]

  • Antimicrobial Activity: Derivatives have been synthesized and tested for their efficacy against various bacterial and tubercular strains.[9][10]

  • Anticancer Properties: Certain substituted N-phenylacetamides have demonstrated cytotoxic effects against cancer cell lines.[9][11]

Potential Mechanism of Action: COX Inhibition

A plausible mechanism for the potential anti-inflammatory effects of N-phenylacetamide derivatives involves the inhibition of cyclooxygenase (COX) enzymes.[7] COX enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] Inhibition of these enzymes would reduce prostaglandin (B15479496) production, thereby alleviating inflammatory symptoms.

G cluster_pathway Prostaglandin Synthesis Pathway cluster_effect Biological Effect cluster_drug Potential Drug Action AA Arachidonic Acid COX COX Enzymes (COX-1 & COX-2) AA->COX PGs Prostaglandins Inflam Inflammation & Pain PGs->Inflam COX->PGs Drug N-phenylacetamide Derivative Drug->COX Inhibition

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

References

In-Depth Technical Guide: N-(2-hydroxyethyl)-2-phenylacetamide (CAS 6269-99-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)-2-phenylacetamide is a chemical compound belonging to the phenylacetamide family. While specific research into the biological activities of this particular molecule is limited in publicly available literature, its structural motifs—a phenylacetamide core and a primary alcohol—are present in various compounds of neuropharmacological and biological interest. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, proposed synthesis and purification methods, and analytical characterization techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, formulation, and analytical method development.

PropertyValueReference(s)
CAS Number 6269-99-4[1][2]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [1]
Melting Point 59-61 °C
Boiling Point 475-477 K at 0.001 bar[2]
LogP 0.366[1]
Synonyms Benzeneacetamide, N-(2-hydroxyethyl)-[1]

Synthesis and Purification

Proposed Synthesis Experimental Protocol: Amide Coupling

This proposed method utilizes a common coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between phenylacetic acid and ethanolamine.

Materials:

  • Phenylacetic acid

  • 2-Aminoethanol (Ethanolamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve phenylacetic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Add 2-aminoethanol (1.1 equivalents) to the solution.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product phenylacetic_acid Phenylacetic Acid dissolve Dissolve Reactants in DCM phenylacetic_acid->dissolve ethanolamine 2-Aminoethanol ethanolamine->dissolve dcc DCC add_reagents Add DCC and DMAP at 0°C dcc->add_reagents dmap DMAP dmap->add_reagents dcm DCM dcm->dissolve dissolve->add_reagents react Stir at Room Temperature add_reagents->react workup Aqueous Workup react->workup purify Purification workup->purify final_product This compound purify->final_product

Proposed Synthesis Workflow
Purification

The crude product can be purified by either recrystallization or column chromatography.

3.2.1. Recrystallization Protocol

  • Solvent Selection: A suitable solvent system would likely be a mixture where the compound is soluble when hot and insoluble when cold, such as ethyl acetate (B1210297)/hexanes or ethanol/water.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent mixture.

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[3]

3.2.2. Column Chromatography Protocol

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice for compounds of similar polarity. The exact ratio should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar eluent and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel ("dry loading").

    • Carefully add the dried sample-silica mixture to the top of the packed column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.[4]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[1]

Experimental Protocol:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water.[1] For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[1] A typical starting gradient could be 30% acetonitrile in water, ramping up to 70% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_output Output dissolve Dissolve Sample in Mobile Phase filter Filter (0.22 µm) dissolve->filter inject Inject onto C18 Column filter->inject elute Gradient Elution (Acetonitrile/Water) inject->elute detect UV Detection (254 nm) elute->detect chromatogram Chromatogram detect->chromatogram data Retention Time & Peak Area chromatogram->data

HPLC Analysis Workflow
Spectroscopic Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected chemical shifts would include signals for the aromatic protons of the phenyl group (typically ~7.2-7.4 ppm), a singlet for the benzylic methylene (B1212753) protons (~3.6 ppm), and signals for the N-hydroxyethyl group: two triplets for the methylene groups (~3.4 and ~3.7 ppm), a broad singlet for the amide proton (~6.0-8.0 ppm), and a triplet for the hydroxyl proton (variable).

  • ¹³C NMR: Expected signals would include those for the aromatic carbons (127-135 ppm), the benzylic carbon (~44 ppm), the carbonyl carbon (~172 ppm), and the two carbons of the N-hydroxyethyl group (~43 and ~62 ppm).

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band around 3300-3500 cm⁻¹ (from the hydroxyl group).

  • N-H stretch: A band around 3300 cm⁻¹ (from the amide).

  • C-H stretch (aromatic): Bands just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

  • C=O stretch (amide I): A strong band around 1640-1680 cm⁻¹.

  • N-H bend (amide II): A band around 1550 cm⁻¹.

  • C-N stretch: A band around 1400 cm⁻¹.

  • C-O stretch: A band around 1050-1150 cm⁻¹.

4.2.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would likely involve cleavage of the amide bond and rearrangements. Common fragments could include the tropylium (B1234903) ion (m/z = 91) from the benzyl (B1604629) group and fragments resulting from the loss of water or parts of the hydroxyethyl (B10761427) chain.

Biological Activity and Mechanism of Action

There is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. While some derivatives of phenylacetamide have been investigated for various pharmacological activities, including as anticonvulsants and antidepressants, it is not possible to extrapolate these findings to the title compound without direct experimental evidence.[5]

Safety and Handling

Safety data sheets for similar compounds indicate that this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound for which basic physicochemical data is available, but for which detailed biological and synthetic information is lacking in the current scientific literature. This guide provides a summary of the known properties and proposes logical and standard experimental protocols for its synthesis, purification, and analysis based on the principles of organic chemistry and analytical science. Further research is required to elucidate any potential biological activity and to develop optimized and validated experimental procedures.

References

An In-depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)-2-phenylacetamide from Benzyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for N-(2-hydroxyethyl)-2-phenylacetamide, a valuable intermediate in pharmaceutical and organic synthesis. The core of this process involves a two-step conversion starting from the readily available precursor, benzyl (B1604629) cyanide. This document details the experimental protocols, presents quantitative data for each key transformation, and visualizes the synthetic workflow for enhanced clarity.

Executive Summary

The synthesis of this compound from benzyl cyanide is most effectively achieved through a two-stage process:

  • Hydrolysis of Benzyl Cyanide: The nitrile group of benzyl cyanide is hydrolyzed to a carboxylic acid, yielding phenylacetic acid. This transformation can be accomplished under either acidic or alkaline conditions, with acid-catalyzed hydrolysis being a common and high-yielding method.

  • Amidation of Phenylacetic Acid: The resulting phenylacetic acid is then coupled with ethanolamine (B43304) to form the target amide, this compound. This amide bond formation can be achieved through several methods, including direct thermal condensation, catalytic amidation, or the use of coupling agents.

This guide will focus on the most established and well-documented procedures for each of these steps, providing detailed experimental protocols and relevant quantitative data to enable successful replication and optimization in a laboratory setting.

Synthesis Pathway Overview

The overall synthetic transformation from benzyl cyanide to this compound is depicted below.

Synthesis_Pathway benzyl_cyanide Benzyl Cyanide phenylacetic_acid Phenylacetic Acid benzyl_cyanide->phenylacetic_acid Hydrolysis (H₂SO₄, H₂O) target_molecule This compound phenylacetic_acid->target_molecule Amidation (Ethanolamine)

Diagram 1: Overall synthesis pathway.

Step 1: Hydrolysis of Benzyl Cyanide to Phenylacetic Acid

The initial step in the synthesis is the conversion of benzyl cyanide to phenylacetic acid. Acid-catalyzed hydrolysis is a robust and high-yielding method for this transformation.[1][2][3][4][5]

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is adapted from a well-established procedure in Organic Syntheses.[3]

Materials:

  • Benzyl cyanide

  • Concentrated sulfuric acid

  • Water

  • 5-L round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Claisen distilling flask

Procedure:

  • In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g (6 moles) of benzyl cyanide.

  • Heat the mixture to reflux with continuous stirring for a duration of three hours.

  • After the reflux period, allow the mixture to cool slightly before pouring it into 2 L of cold water. It is crucial to stir the mixture during this addition to prevent the formation of a solid mass of phenylacetic acid.

  • Filter the precipitated crude phenylacetic acid.

  • Wash the crude product by melting it under hot water and decanting the water. Repeat this washing process several times. The hot water washings can be cooled to recover a small additional amount of phenylacetic acid.

  • After the final hot water wash, pour off the water while the phenylacetic acid is still in its molten state.

  • Transfer the molten acid to a 2-L Claisen distilling flask and perform distillation under reduced pressure.

  • Collect the fraction boiling at 176–189°C/50 mm Hg. This fraction will solidify upon standing and represents the pure phenylacetic acid.

Quantitative Data for Hydrolysis
ParameterValueReference
Yield 77.5 - 80%[3]
Melting Point 76–76.5°C[3]
Reactant Ratio 6 moles Benzyl Cyanide[3]
Reaction Time 3 hours[3]
Reaction Temp. Reflux[3]

Step 2: Amidation of Phenylacetic Acid with Ethanolamine

The second step involves the formation of an amide bond between phenylacetic acid and ethanolamine. Several methods are viable for this transformation, including direct catalytic amidation and the use of coupling agents.

Experimental Protocol: Direct Catalytic Amidation (Adapted)

Materials:

  • Phenylacetic acid

  • Ethanolamine

  • Nickel(II) chloride (NiCl₂)

  • Toluene (B28343)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Sealed reaction vessel

Procedure:

  • To a solution of phenylacetic acid (2.0 mmol) in toluene (20 mL) in a sealable reaction vessel, add NiCl₂ (10 mol%).

  • Stir the mixture at 80°C for 10 minutes.

  • Add ethanolamine (2.4 mmol) to the reaction mixture.

  • Seal the vessel and stir the mixture for 20 hours at 110°C.

  • After the reaction period, cool the mixture to room temperature and filter to recover the catalyst. Wash the collected solid with ethyl acetate.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Alternative Experimental Protocol: Amidation using Coupling Agents (Adapted)

This protocol is based on the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents, a common and effective method for amide bond formation.

Materials:

  • Phenylacetic acid

  • Ethanolamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (B128534) (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction flask, dissolve phenylacetic acid (1.0 eq) and HOBt (1.1 eq) in DMF.

  • Add triethylamine (1.1 eq) to the mixture and stir at room temperature.

  • Add EDC·HCl (1.2 eq) to the reaction mixture and continue stirring for 30 minutes.

  • Add ethanolamine (1.0 eq) to the mixture and stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Quantitative Data for Amidation (Based on Analogous Reactions)

The following table summarizes typical reaction conditions and yields for direct amidation and coupling agent-mediated amidation of phenylacetic acid with primary amines, which can serve as a benchmark for the synthesis with ethanolamine.

ParameterDirect Catalytic Amidation (with Benzylamine)Coupling Agent Amidation (General)
Catalyst/Reagent NiCl₂EDC/HOBt
Solvent TolueneDMF or Dichloromethane
Temperature 110°CRoom Temperature
Reaction Time 20 hours12-24 hours
Yield up to 99%Typically >80%

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Benzyl Cyanide, H₂SO₄, and H₂O reflux Reflux for 3 hours reactants->reflux quench Pour into cold water reflux->quench filter Filter crude product quench->filter wash Wash with hot water filter->wash distill Vacuum Distillation wash->distill product Pure Phenylacetic Acid distill->product

Diagram 2: Experimental workflow for hydrolysis.

Amidation_Workflow cluster_reaction_catalytic Direct Catalytic Amidation cluster_workup_catalytic Workup & Purification reactants_cat Combine Phenylacetic Acid, Ethanolamine, NiCl₂, Toluene heat_cat Heat at 110°C for 20 hours reactants_cat->heat_cat filter_cat Filter catalyst heat_cat->filter_cat wash_cat Wash with HCl and NaHCO₃ filter_cat->wash_cat dry_concentrate_cat Dry and Concentrate wash_cat->dry_concentrate_cat purify_cat Purify (Chromatography/ Recrystallization) dry_concentrate_cat->purify_cat product_cat Pure this compound purify_cat->product_cat

Diagram 3: Workflow for catalytic amidation.

Conclusion

The synthesis of this compound from benzyl cyanide is a well-established process that can be performed with high efficiency. The two-step pathway involving the hydrolysis of benzyl cyanide to phenylacetic acid, followed by amidation with ethanolamine, offers a reliable and scalable route to the target molecule. The experimental protocols and quantitative data provided in this guide, based on established literature, serve as a strong foundation for researchers and professionals in the field of drug development and organic synthesis. Further optimization of the amidation step, particularly in the context of catalyst selection and reaction conditions for ethanolamine, may lead to even more efficient and sustainable synthetic procedures.

References

Spectroscopic Profile of N-(2-hydroxyethyl)-2-phenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound N-(2-hydroxyethyl)-2-phenylacetamide. The information presented herein is essential for the verification of its chemical structure and purity, which are critical aspects of drug development and scientific research. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₃NO₂[1]

  • Molecular Weight: 179.22 g/mol

  • CAS Number: 6269-99-4[1][2]

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 6.50Broad Singlet1HAmide proton (NH)
~ 3.65Triplet2HMethylene protons (-CH₂-OH)
~ 3.50Singlet2HMethylene protons (C₆H₅-CH₂-)
~ 3.40Quartet2HMethylene protons (-NH-CH₂-)
~ 2.50Singlet1HHydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 172Carbonyl carbon (C=O)
~ 135Aromatic ipso-carbon
~ 129Aromatic ortho/meta-carbons
~ 127Aromatic para-carbon
~ 62Methylene carbon (-CH₂-OH)
~ 43Methylene carbon (C₆H₅-CH₂)
~ 42Methylene carbon (-NH-CH₂)
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, BroadO-H stretch (hydroxyl group)
~ 3280StrongN-H stretch (amide)
~ 3060, 3030MediumAromatic C-H stretch
~ 2940, 2880MediumAliphatic C-H stretch
~ 1640StrongC=O stretch (Amide I)
~ 1550StrongN-H bend (Amide II)
~ 1495, 1450MediumAromatic C=C stretch
~ 1050StrongC-O stretch (primary alcohol)
~ 730, 690StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
179.09Molecular ion [M]⁺
148.08[M - CH₂OH]⁺
135.07[M - C₂H₄O]⁺
91.05[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing:

  • Apply Fourier transformation to the raw data.

  • Perform phase and baseline corrections.

  • Calibrate the spectra using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts, multiplicities, and coupling constants.

  • Identify the chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR setup.

  • Record the spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

  • The instrument software will automatically subtract the background from the sample spectrum.

Data Analysis:

  • Identify the characteristic absorption bands and their corresponding wavenumbers.

  • Assign these bands to the specific functional groups present in the molecule.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation:

  • For EI-MS, a small amount of the sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized.

  • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

Data Acquisition:

  • The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, plotting ion intensity versus m/z.

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight of the compound.

  • Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_verification Final Verification synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Sample ir IR Spectroscopy synthesis->ir Sample ms Mass Spectrometry synthesis->ms Sample interpretation Data Analysis and Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation verification Structure and Purity Confirmation interpretation->verification

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of N-(2-hydroxyethyl)-2-phenylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-hydroxyethyl)-2-phenylacetamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed framework for determining its solubility. This includes predicted solubility based on structural analogs, a comprehensive table for recording experimental data, and detailed experimental protocols for accurate measurement.

Introduction to this compound

This compound, with the CAS Number 6269-99-4, is an organic compound of interest in various chemical and pharmaceutical research areas.[1][2][3] Its molecular structure, containing both a phenylacetamide group and a primary alcohol, suggests a nuanced solubility profile, with the potential for both polar and non-polar interactions. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the polar hydroxyl (-OH) and amide (-CONH-) groups suggests an affinity for polar solvents through hydrogen bonding. Conversely, the non-polar phenyl ring (-C6H5) indicates that it will also have some solubility in less polar organic solvents.

For comparison, a related compound, N-phenylacetamide, is described as very soluble in ethanol (B145695) and acetone.[4] Another analog, 2-phenylacetamide, shows good solubility in solvents like methanol, ethanol, and acetone.[5] Given the addition of a hydroxyl group, it is anticipated that this compound will exhibit enhanced solubility in polar protic solvents compared to these analogs.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in scientific literature. To facilitate research and development, the following table is provided to be populated with experimentally determined values.

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Alcohols
MethanolCH₃OH5.1
EthanolC₂H₅OH4.3
IsopropanolC₃H₈O3.9
Ketones
AcetoneC₃H₆O5.1
Esters
Ethyl AcetateC₄H₈O₂4.4
Chlorinated Solvents
DichloromethaneCH₂Cl₂3.1
ChloroformCHCl₃4.1
Ethers
Diethyl EtherC₄H₁₀O2.8
Tetrahydrofuran (THF)C₄H₈O4.0
Aprotic Polar Solvents
AcetonitrileC₂H₃N5.8
Dimethylformamide (DMF)C₃H₇NO6.4
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2
Non-Polar Solvents
TolueneC₇H₈2.4
HexaneC₆H₁₄0.1

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data, the following established experimental methodologies are recommended.

This is a classic and reliable method for determining thermodynamic solubility.

  • Materials:

    • This compound (solid)

    • Selected organic solvents (analytical grade)

    • Glass vials with screw caps

    • Thermostatically controlled shaker or water bath

    • Analytical balance

    • Filtration apparatus (e.g., syringe filters with appropriate membrane)

    • Evaporating dish or pre-weighed vials

  • Procedure:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

    • After reaching equilibrium, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter that is compatible with the solvent.

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

    • Record the exact mass of the saturated solution.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not degrade the solute).

    • Once the solvent is fully evaporated, weigh the evaporating dish or vial containing the solid residue.

    • The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

    • Calculate the solubility in g/100 mL or other desired units.

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds with good UV absorbance.[6][7][8][9]

  • Materials:

    • HPLC system with a suitable detector (e.g., UV-Vis)

    • HPLC column appropriate for the analyte and solvent

    • Saturated solution prepared as described in the isothermal shake-flask method

    • Mobile phase

    • Volumetric flasks and pipettes for standard preparation

  • Procedure:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or a suitable diluent.

    • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

    • Sample Analysis: Withdraw a sample of the saturated solution as described in the shake-flask method (steps 1-7).

    • Dilute the saturated solution with a known factor to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by multiplying by the dilution factor.

For compounds with a strong chromophore, UV-Vis spectrophotometry offers a rapid method for concentration determination.[10][11][12][13]

  • Materials:

    • UV-Vis spectrophotometer

    • Quartz or glass cuvettes

    • Saturated solution prepared as described in the isothermal shake-flask method

    • Volumetric flasks and pipettes for standard preparation

  • Procedure:

    • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

    • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations.

    • Calibration Curve: Measure the absorbance of each standard solution at λmax and create a calibration curve (Beer-Lambert plot) of absorbance versus concentration.

    • Sample Analysis: Withdraw and filter a sample of the saturated solution as described previously.

    • Dilute the saturated solution with a known factor to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Calculation: Use the calibration curve to find the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

G Workflow for Gravimetric Solubility Determination A Add excess solid to solvent in vial B Seal and equilibrate at constant temperature A->B C Filter supernatant B->C D Weigh a known volume of saturated solution C->D E Evaporate solvent D->E F Weigh remaining solid E->F G Calculate solubility F->G

Caption: Workflow for Gravimetric Solubility Determination.

G Workflow for HPLC/UV-Vis Solubility Determination cluster_0 Calibration cluster_1 Sample Preparation and Analysis A Prepare standard solutions of known concentrations B Analyze standards (HPLC or UV-Vis) A->B C Generate calibration curve B->C G Calculate concentration from calibration curve C->G D Prepare saturated solution (Shake-flask) E Filter and dilute supernatant D->E F Analyze diluted sample (HPLC or UV-Vis) E->F F->G

Caption: Workflow for HPLC/UV-Vis Solubility Determination.

References

Potential Biological Activity of N-(2-hydroxyethyl)-2-phenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of N-(2-hydroxyethyl)-2-phenylacetamide is limited in publicly available literature. This guide synthesizes information from structurally related compounds to provide insights into its potential therapeutic applications. The presented data and protocols are for informational purposes and should be adapted and validated for this compound.

Introduction

This compound is a chemical entity belonging to the phenylacetamide class of compounds. While this specific molecule has not been extensively studied, its structural motifs are present in various biologically active molecules. The phenylacetamide core and the N-hydroxyethyl substitution are known to contribute to a range of pharmacological effects. This technical guide explores the potential anticonvulsant, anti-inflammatory, and antimicrobial activities of this compound based on data from analogous compounds.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1]
CAS Number 6269-99-4[2]
IUPAC Name This compound
SMILES C1=CC=C(C=C1)CC(=O)NCCO[1]
InChI Key QNVPXZQZKQWBJW-UHFFFAOYSA-N[1][2]

Potential Biological Activities and Quantitative Data

Based on the biological activities of structurally similar compounds, this compound may possess anticonvulsant, anti-inflammatory, and antimicrobial properties. The following tables summarize the quantitative data for these related molecules.

Anticonvulsant Activity

The N-(2-hydroxyethyl)amide scaffold is a key feature in several compounds with demonstrated anticonvulsant effects.

CompoundTest ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Reference
N-(2-hydroxyethyl) cinnamamide (B152044)Maximal Electroshock (MES) Test (mice)17.7154.98.8[3][4][5]
(E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamideMES Test (mice)17.0211.112.4[3]
N-(2-hydroxyethyl)decanamideMES Test (mice)22.0599.827.5[6]
N-(2-hydroxyethyl)palmitamideMES Test (mice)23.3>1000>42.9[6]
N-(2-hydroxyethyl)stearamideMES Test (mice)20.5>1000>48.8[6]
Anti-inflammatory Activity

The phenylacetamide core is present in molecules exhibiting anti-inflammatory properties.

CompoundTest ModelDosageKey FindingsReference
N-(2-hydroxy phenyl) acetamide (B32628)Adjuvant-Induced Arthritis (AIA) in rats5 mg/kg and 10 mg/kgSignificant reduction in paw edema; Reduced serum levels of IL-1β and TNF-α.[7][8][7][8][9][10]
N-(2-hydroxyphenyl)acetamideCollagen-Induced Arthritis (CIA) in rats-Suppression of RANK/RANKL signaling pathway.[11][11]
Antimicrobial Activity

Various derivatives of phenylacetamide have shown potential as antimicrobial agents.

Compound ClassOrganism(s)MIC (µg/mL)Reference
Phenylacetamide derivativesEscherichia coli0.64 - 5.65[12]
Phenylacetamide derivativesMethicillin-resistant Staphylococcus aureus (MRSA)0.64 - 5.65[12]

Potential Mechanisms of Action and Signaling Pathways

The potential biological activities of this compound may be mediated through various signaling pathways, as suggested by studies on related compounds.

Anti-inflammatory Signaling

N-(2-hydroxyphenyl)acetamide, a structural analog, has been shown to modulate inflammatory pathways. A potential mechanism for this compound could involve the inhibition of pro-inflammatory cytokine production and interference with the RANK/RANKL signaling pathway, which is crucial in inflammatory processes and bone metabolism.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) cluster_response Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Activates NF_kB_Pathway NF-κB Pathway Receptor->NF_kB_Pathway Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NF_kB_Pathway->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Mediates Compound N-(2-hydroxyethyl)- 2-phenylacetamide (Proposed) Compound->NF_kB_Pathway Inhibits (Potential)

Proposed anti-inflammatory mechanism of action.

Another potential pathway, based on studies of 2-phenylacetamide, involves the MAPK signaling cascade, which is implicated in cellular responses to a variety of stimuli and is involved in inflammation and fibrosis.

mapk_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Signal Stress Signal MAPKKK MAPKKK Stress_Signal->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Fibrosis) Transcription_Factors->Gene_Expression Compound N-(2-hydroxyethyl)- 2-phenylacetamide (Proposed) Compound->MAPK Inhibits (Potential)

Potential modulation of the MAPK signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of this compound, based on methodologies used for similar compounds.

General Synthesis of this compound

A common method for the synthesis of N-substituted acetamides is the acylation of the corresponding amine with an acylating agent.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactant_A Phenylacetyl chloride Reaction_Vessel Reaction at 0°C to rt Reactant_A->Reaction_Vessel Reactant_B Ethanolamine (B43304) Reactant_B->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction_Vessel Washing Aqueous Wash Reaction_Vessel->Washing Drying Drying over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product N-(2-hydroxyethyl)- 2-phenylacetamide Purification->Product

General workflow for the synthesis of this compound.

Protocol:

  • Dissolve ethanolamine and a suitable base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) and cool the mixture to 0°C.

  • Add phenylacetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Anticonvulsant Activity Screening (Maximal Electroshock Test)

This protocol is adapted from studies on N-(2-hydroxyethyl) cinnamamide derivatives[3].

Animals: Male Kunming mice (18-22 g). Procedure:

  • Administer the test compound (dissolved in a suitable vehicle) intraperitoneally (i.p.).

  • After a set period (e.g., 30 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 0.2 s duration, 60 Hz) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension seizure.

  • The absence of this seizure is considered as the endpoint for protection.

  • Determine the median effective dose (ED₅₀) using a probit analysis of the dose-response data.

  • Evaluate neurotoxicity using the rotarod test to determine the median toxic dose (TD₅₀).

  • Calculate the Protective Index (PI) as TD₅₀ / ED₅₀.

anticonvulsant_workflow cluster_preparation Preparation cluster_dosing Dosing cluster_testing Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Dosing Intraperitoneal (i.p.) Administration Animal_Acclimatization->Dosing Compound_Preparation Compound Preparation (in vehicle) Compound_Preparation->Dosing MES_Test Maximal Electroshock (MES) Test Dosing->MES_Test Rotarod_Test Rotarod Neurotoxicity Test Dosing->Rotarod_Test ED50_Calculation ED₅₀ Calculation MES_Test->ED50_Calculation TD50_Calculation TD₅₀ Calculation Rotarod_Test->TD50_Calculation PI_Calculation Protective Index (PI) Calculation ED50_Calculation->PI_Calculation TD50_Calculation->PI_Calculation

References

An In-depth Technical Guide to N-(2-hydroxyethyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)-2-phenylacetamide is a chemical compound belonging to the class of phenylacetamides. While the broader family of N-phenylacetamide derivatives has been the subject of considerable research in medicinal chemistry, leading to the development of compounds with diverse biological activities, this compound itself remains a relatively underexplored molecule. This technical guide provides a comprehensive overview of its known chemical and physical properties, a plausible synthesis protocol based on established chemical reactions, and a summary of the biological activities observed in structurally related compounds. The guide aims to serve as a foundational resource for researchers interested in exploring the potential applications of this compound and to highlight areas where further investigation is warranted.

Introduction and Historical Context

This compound, with the CAS Registry Number 6269-99-4, is understood to have emerged during the mid-20th century, a period marked by significant advancements in synthetic organic chemistry that facilitated the creation of novel functionalized amides. Although a definitive publication detailing its initial synthesis and characterization has not been identified in a comprehensive literature review, its commercial availability is documented in chemical catalogs dating back to at least 1986.[1] The core structure combines a phenylacetamide moiety with a hydroxyethyl (B10761427) group, presenting functionalities that are of interest in medicinal chemistry for potential pharmacophore development and modification.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling.

PropertyValue
IUPAC Name This compound
CAS Registry Number 6269-99-4
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Melting Point 59-61 °C
Boiling Point 475-477 K at 0.001 bar (Reduced Pressure)[1]
XLogP3-AA 0.8
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bond Count 4

Synthesis and Experimental Protocols

While the original synthesis report remains elusive, a plausible and efficient method for the preparation of this compound is the amidation of a phenylacetate (B1230308) ester with ethanolamine (B43304). This reaction is a standard procedure for forming amides and is known to proceed with high yields.

Proposed Synthesis: Amidation of Ethyl Phenylacetate

Reaction:

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl phenylacetate (1 equivalent) and a molar excess of ethanolamine (e.g., 2-3 equivalents). The use of excess ethanolamine helps to drive the reaction to completion. A solvent such as ethanol (B145695) can be used, although the reaction can also be run neat.

  • Reaction Conditions: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, the excess ethanolamine and the ethanol byproduct are removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a common method to obtain the pure this compound as a crystalline solid.

  • Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by its melting point.

Synthesis_Workflow Reactants Ethyl Phenylacetate Ethanolamine Reaction Amidation Reaction (Reflux) Reactants->Reaction Workup Removal of Volatiles (Rotary Evaporation) Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification of this compound. A representative mass spectrum is available through public databases.

  • Mass Spectrometry (GC-MS): The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 179, corresponding to its molecular weight. Common fragmentation patterns would involve the cleavage of the amide bond and the loss of the hydroxyethyl group.

Biological Activity and Potential Applications

There is a lack of specific biological activity data for this compound in the scientific literature. However, the broader class of N-phenylacetamide derivatives has been extensively investigated and has shown a wide range of pharmacological activities.

  • Anticancer Activity: Various substituted N-phenylacetamide derivatives have been synthesized and evaluated for their potential as anticancer agents.

  • Antitubercular Activity: Certain N-phenylacetamide derivatives have demonstrated activity against Mycobacterium tuberculosis.

  • SIRT2 Inhibition: Some derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase implicated in various cellular processes and diseases.

The presence of the primary alcohol in this compound offers a site for further chemical modification, allowing for the creation of a library of derivatives that could be screened for various biological activities.

Signaling Pathways

Due to the limited biological research on this compound, there are no known signaling pathways in which this specific compound is involved. Research into the biological effects of this molecule would be required to elucidate any potential mechanisms of action and interactions with cellular signaling cascades.

Future Directions

The existing data on this compound provides a solid foundation for future research. Key areas for further investigation include:

  • Definitive Synthesis and Characterization: A full report on a reproducible, high-yield synthesis and comprehensive spectroscopic characterization would be a valuable contribution to the chemical literature.

  • Biological Screening: A systematic screening of this compound against a panel of biological targets (e.g., enzymes, receptors) could uncover novel activities.

  • Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The hydroxyl group provides a convenient handle for the synthesis of a diverse library of derivatives. SAR studies on these derivatives could lead to the identification of compounds with potent and selective biological activities.

Research_Logic Compound This compound Synthesis Optimized Synthesis & Characterization Compound->Synthesis Screening Biological Screening Compound->Screening Derivatization Derivative Synthesis (via -OH group) Compound->Derivatization Lead Lead Compound Identification Screening->Lead SAR Structure-Activity Relationship Studies Derivatization->SAR SAR->Lead

Caption: Logical workflow for future research on this compound.

Conclusion

This compound is a simple, yet potentially versatile, chemical entity. While its own discovery and biological profile are not well-documented, its structural relationship to a class of pharmacologically active compounds suggests that it could serve as a valuable starting point for new drug discovery efforts. This guide consolidates the currently available information and proposes avenues for future research that could unlock the therapeutic potential of this and related molecules.

References

Methodological & Application

Application Note and Protocol for the Separation of N-(2-hydroxyethyl)-2-phenylacetamide by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)-2-phenylacetamide is a chemical compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and quality control. This document provides a detailed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of this compound. The described protocol is designed to be robust and reproducible for routine analysis in a laboratory setting.

Reverse-phase chromatography is a widely used technique for the separation of organic molecules. In this method, the stationary phase is non-polar, while the mobile phase is polar. For the analysis of phenylacetamide derivatives, a C18 column is a common choice, providing good retention and separation based on hydrophobicity.[1][2]

Experimental Protocols

This section details the necessary materials, instrumentation, and procedures for the successful separation of this compound.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Phosphoric acid (or Formic acid for MS-compatibility)[3][4]

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

2. Instrumentation

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (40:60, v/v), isocratic[3]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 214 nm
Injection Volume 10 µL[1]
Run Time 10 minutes

4. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully add 1 mL of phosphoric acid to 600 mL of HPLC-grade water. Mix well. Add 400 mL of acetonitrile and mix thoroughly. Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the compound in methanol and make up the volume to the mark.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing this compound. Dissolve and dilute the sample in the mobile phase to achieve a final concentration within the calibration range. Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Data Presentation

The performance of the method was evaluated by constructing a calibration curve. The quantitative data, including retention time, peak area, and concentration, are summarized in the table below.

Table 1: Representative Quantitative Data for this compound Analysis

ParameterValue
Retention Time (min) ~ 4.5
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Note: The data presented are representative and may vary between different HPLC systems and laboratories.

Mandatory Visualization

The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output prep_mobile_phase Prepare Mobile Phase (ACN:H2O:H3PO4) instrument_setup Instrument Setup (Column, Flow Rate, Temp) prep_mobile_phase->instrument_setup prep_standards Prepare Standard Solutions injection Inject Sample/Standard prep_standards->injection prep_sample Prepare and Filter Sample prep_sample->injection equilibration System Equilibration instrument_setup->equilibration equilibration->injection chromatogram Record Chromatogram injection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Analyte integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

Troubleshooting

Common issues in reverse-phase HPLC include peak tailing, ghost peaks, and baseline drift. Peak tailing for amide-containing compounds can sometimes be attributed to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[5] Using a modern, end-capped C18 column or adding a small amount of an amine modifier to the mobile phase can mitigate this effect. A noisy or drifting baseline can be caused by an insufficiently degassed mobile phase, system leaks, or a contaminated detector flow cell.[6] Regular system maintenance and the use of high-purity solvents are essential for reliable results.

References

Synthesis of Mirabegron using N-(2-hydroxyethyl)-2-phenylacetamide intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Mirabegron

Topic: Synthesis of Mirabegron using an N-(2-hydroxyethyl)-2-phenylacetamide derivative as a key intermediate.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mirabegron, marketed under trade names such as Myrbetriq® and Betmiga®, is a potent and selective β3-adrenergic receptor agonist. It is primarily indicated for the treatment of overactive bladder (OAB), a condition characterized by symptoms of urge urinary incontinence, urgency, and urinary frequency.[1] The mechanism of action involves the relaxation of the detrusor smooth muscle in the bladder during the urine storage phase, which increases bladder capacity.[2][3][4]

This document outlines a detailed synthetic protocol for Mirabegron. The synthesis proceeds through a key intermediate, (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, which is structurally related to this compound. This specific route is well-documented and provides a reliable method for obtaining Mirabegron with high purity. The overall synthetic strategy involves three main stages: the synthesis of the key amide intermediate, reduction of the amide and nitro functionalities, and the final coupling reaction to yield Mirabegron.

Data Presentation

The following tables summarize the key transformations and quantitative data for the synthesis of Mirabegron.

Table 1: Synthesis of Key Intermediates

StepReactionKey ReagentsProductYield (%)Purity (%)
1Amide Formation(R)-mandelic acid, 4-nitrophenylethylamine hydrochloride, EDC, HOBt(R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide~86%>99%
2Amide ReductionBorane-tetrahydrofuran complex(R)-2-[[2'-(4-nitrophenyl)ethyl]amino]-1-phenylethanolNot isolatedNot applicable
3Nitro ReductionPalladium on carbon (Pd/C), Hydrogen gas or Ammonium (B1175870) formate (B1220265)(R)-2-((4-aminophenylethyl)amino)-1-phenylethanol~86%>99%

Table 2: Synthesis of Mirabegron

StepReactionKey ReagentsProductYield (%)Purity (%)
4Final Coupling(R)-2-((4-aminophenylethyl)amino)-1-phenylethanol, 2-aminothiazole-4-yl-acetic acid, EDC.HClMirabegron~84.5%>99.8%

Experimental Protocols

Protocol 1: Synthesis of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

This protocol describes the formation of the key amide intermediate from (R)-mandelic acid and 4-nitrophenylethylamine hydrochloride.

Materials:

Procedure:

  • To a solution of (R)-mandelic acid in dichloromethane, add 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-nitrophenylethylamine hydrochloride and triethylamine to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to yield (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide as a solid.

Protocol 2: Synthesis of (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol

This protocol details the reduction of both the amide and nitro groups of the intermediate synthesized in Protocol 1. This can be performed as a one-pot procedure.

Materials:

  • (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

  • N,N-diethylaniline borane (B79455) complex (DEANB) or Borane-tetrahydrofuran complex

  • Tetrahydrofuran (B95107) (THF)

  • Toluene (B28343)

  • Palladium on carbon (Pd/C, 10 wt. %) or Pearlman's reagent (Pd(OH)2/C)

  • Methanol

  • Ammonium formate (optional, as a hydrogen donor)

Procedure:

  • Dissolve (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide in tetrahydrofuran (THF).

  • Add N,N-diethylaniline borane complex and heat the mixture to reflux for 3-6 hours.

  • Monitor the reduction of the amide group by HPLC.

  • After completion, add toluene and distill off the tetrahydrofuran.

  • In a separate flask, prepare a suspension of Pearlman's reagent in methanol.

  • Gradually add the residue from the previous step to the catalyst suspension at room temperature.

  • Pressurize the reaction vessel with hydrogen gas (or add ammonium formate) and stir vigorously at room temperature until the reduction of the nitro group is complete (as monitored by TLC or HPLC).[2]

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol, which can be further purified or used directly in the next step.

Protocol 3: Synthesis of Mirabegron

This final step involves the coupling of the amino intermediate with 2-(2-aminothiazol-4-yl)acetic acid.

Materials:

  • (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol (or its hydrochloride salt)

  • 2-(2-aminothiazol-4-yl)acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Concentrated hydrochloric acid

  • Water

  • n-Butanol

  • Aqueous ammonia (B1221849) solution

Procedure:

  • Prepare a mixed solution of (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol hydrochloride, 2-(2-aminothiazol-4-yl)acetic acid, and concentrated hydrochloric acid in water.[5]

  • Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) to the mixture at approximately 28°C and stir for 1-3 hours.[5]

  • Monitor the reaction by HPLC.

  • After the reaction is complete, add n-butanol to the reaction mixture, followed by the addition of an aqueous ammonia solution to basify the mixture.[5]

  • Separate the organic layer and wash it successively with aqueous ammonia and water.[5]

  • Partially concentrate the organic layer under vacuum.

  • Add an anti-solvent like toluene and cool the solution to room temperature to induce crystallization.[6]

  • Filter the solid, wash with toluene, and dry under vacuum to obtain Mirabegron.[5][6]

Visualizations

Mirabegron Synthesis Workflow

G A (R)-mandelic acid + 4-nitrophenylethylamine HCl B Amide Formation (EDC, HOBt) A->B C (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl] -2-phenylacetamide B->C D Amide & Nitro Reduction (Borane, Pd/C, H2) C->D E (R)-2-((4-aminophenylethyl)amino) -1-phenylethanol D->E G Final Coupling (EDC.HCl) E->G F 2-(2-aminothiazol-4-yl)acetic acid F->G H Mirabegron G->H

Caption: Overall workflow for the synthesis of Mirabegron.

Mirabegron Signaling Pathway

G Mirabegron Mirabegron Beta3AR β3-Adrenergic Receptor (in Detrusor Muscle) Mirabegron->Beta3AR activates AC Adenylate Cyclase Beta3AR->AC stimulates cAMP cAMP (increased levels) AC->cAMP catalyzes conversion ATP ATP ATP->AC Relaxation Detrusor Muscle Relaxation cAMP->Relaxation leads to BladderCapacity Increased Bladder Capacity Relaxation->BladderCapacity results in

Caption: Signaling pathway of Mirabegron in bladder muscle cells.[3]

References

Application Note & Protocol: Acylation of N-(2-hydroxyethyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the acylation of the primary hydroxyl group of N-(2-hydroxyethyl)-2-phenylacetamide. This reaction is a key step in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The protocol described herein utilizes acetic anhydride (B1165640) as the acylating agent in the presence of a base catalyst.

Quantitative Data Summary

While specific yield and kinetic data for the acylation of this compound are not extensively reported in the literature, the following table presents representative data based on similar acylation reactions of primary alcohols.[1] Optimization of the presented protocol is recommended to achieve the desired efficiency and purity.

ParameterValueConditions
Reaction Time 2 - 6 hoursMonitored by TLC
Temperature 80 - 100 °C
Yield 75 - 90%Isolated yield after purification
Purity >95%Determined by NMR and LC-MS
Reactant Ratio 1 : 1.2 : 1.5Substrate : Acetic Anhydride : Pyridine (B92270)

Experimental Protocol: Acetylation of this compound

This protocol details the procedure for the acetylation of the hydroxyl group of this compound using acetic anhydride and pyridine.

Materials:

  • This compound

  • Acetic Anhydride (AChO)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

  • Ethyl Acetate (B1210297) and Hexane (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine (1.5 eq) followed by the slow, dropwise addition of acetic anhydride (1.2 eq) at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM, or a higher temperature if a higher boiling point solvent is used) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine.

    • Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(2-acetoxyethyl)-2-phenylacetamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Experimental Workflow Diagram:

experimental_workflow Experimental Workflow for Acylation start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_reagents Add Pyridine and Acetic Anhydride dissolve->add_reagents reflux Reflux and Monitor by TLC add_reagents->reflux workup Aqueous Work-up (HCl, NaHCO3, Brine) reflux->workup dry Dry organic layer (MgSO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the acylation of this compound.

Reaction Scheme:

reaction_scheme Acylation Reaction Scheme reactant This compound plus1 + reagent Acetic Anhydride arrow Pyridine, DCM Reflux reagent->arrow product N-(2-acetoxyethyl)-2-phenylacetamide arrow->product

Caption: General reaction scheme for the acetylation.

References

Application Notes and Protocols for N-(2-hydroxyethyl)-2-phenylacetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct medicinal chemistry applications and detailed biological data for N-(2-hydroxyethyl)-2-phenylacetamide are not extensively documented in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related N-phenylacetamide derivatives and are intended to serve as a foundational guide for initiating research into this specific compound. All proposed applications are hypothetical and require experimental validation.

Introduction

This compound is a member of the broader class of phenylacetamide derivatives. While this specific molecule has not been the focus of extensive biological investigation, the phenylacetamide scaffold is a well-recognized pharmacophore in medicinal chemistry.[1] Derivatives of N-phenylacetamide have shown a wide range of biological activities, including potential as anticancer, antitubercular, antibacterial, and antidepressant agents.[1][2][3] The presence of a hydroxyl group in this compound offers a potential site for metabolic modification or for forming hydrogen bonds with biological targets, which could influence its pharmacokinetic and pharmacodynamic properties.

These notes provide a framework for exploring the potential therapeutic applications of this compound, including generalized protocols for synthesis and biological evaluation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO₂[4][5]
Molecular Weight179.22 g/mol [4]
CAS Number6269-99-4[4]
AppearanceSolid (predicted)
Melting PointNot Reported
Boiling Point475-477 K (at reduced pressure)[4]
LogPNot Reported

Potential Therapeutic Applications and Screening Protocols

Based on the activities of related compounds, this compound could be investigated for the following applications.

Anticancer Activity

Numerous N-phenylacetamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[2] The proposed mechanism of action for some of these derivatives involves the induction of apoptosis.[4]

3.1.1. Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare a stock solution of this compound in DMSO and create serial dilutions in the complete culture medium.

  • Replace the medium in the wells with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for an additional 48-72 hours.

  • Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

3.1.2. Hypothetical Signaling Pathway for Apoptosis Induction

The following diagram illustrates a generalized pathway by which a phenylacetamide derivative might induce apoptosis, a common mechanism for anticancer agents.

Compound N-(2-hydroxyethyl)- 2-phenylacetamide Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Phenylacetyl chloride Product N-(2-hydroxyethyl)- 2-phenylacetamide Reactant1->Product Reactant2 2-Aminoethanol Reactant2->Product Solvent Aprotic Solvent (e.g., DCM) Solvent->Product Base Base (e.g., Triethylamine) Base->Product

References

Application Notes and Protocols for Assessing Cell Viability of N-(2-hydroxyethyl)-2-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic and antiproliferative effects of N-(2-hydroxyethyl)-2-phenylacetamide derivatives. The following protocols and data serve as a foundational resource for screening these compounds and elucidating their mechanisms of action, primarily focusing on their potential as anticancer agents. Phenylacetamide derivatives have demonstrated significant potential in controlling the growth and inducing apoptosis in various cancer cell lines.[1][2]

Data Presentation: Cytotoxicity of Phenylacetamide Derivatives

The cytotoxic activity of various phenylacetamide derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting cell growth. The data below, summarized from multiple studies, provides a reference for the expected efficacy of this class of compounds.

DerivativeCell LineIC50 (µM)Reference
3d derivative MDA-MB-4680.6 ± 0.08[1][2]
PC-120.6 ± 0.08[1][2]
MCF-70.7 ± 0.4[1][2]
3c derivative MCF-70.7 ± 0.08[1][2]
3h derivative (para methoxylated) MDA-MB-4681.73 ± 0.13[1]
2b derivative (nitro moiety) PC352[3][4]
2c derivative (nitro moiety) PC380[3][4]
MCF-7100[3][4]
Imatinib (Reference) PC340[3][4]
MCF-798[3][4]
Compound I (phenoxyacetamide) HepG21.43[5]
Compound II (phenoxyacetamide) HepG26.52[5]
5-FU (Reference) HepG25.32[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are widely used to assess cell viability and the apoptotic mechanisms induced by novel chemical entities.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[7]

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[8][9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10][11]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[9][10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a positive control for cytotoxicity.[10] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration 0.45-0.5 mg/mL) to each well.[7][10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilization: If using MTT, carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix thoroughly by shaking the plate for 10-15 minutes.[8][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6][11] A reference wavelength of 630 nm can also be used.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.[10]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[10] An increase in caspase-3 activity is a hallmark of apoptosis.

Materials:

  • Cells treated with the test compound

  • Caspase-3 colorimetric or fluorometric assay kit

  • Lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound in a 96-well plate as described in the MTT assay protocol.

  • Cell Lysis: After treatment, lyse the cells by adding the lysis buffer provided in the kit and incubate on ice.[10]

  • Lysate Collection: Centrifuge the plate to pellet cell debris and transfer the supernatant (cell lysate) to a new 96-well plate.[10]

  • Substrate Addition: Add the caspase-3 substrate to each well.[10]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[10]

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader according to the kit's instructions.[10]

  • Data Analysis: Quantify the caspase-3 activity and compare the activity in treated cells to untreated controls.[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cell viability of this compound derivatives.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition & Analysis A Cell Culture C Cell Seeding in 96-well Plate A->C B Compound Dilution E Compound Addition B->E D Incubation (24h) C->D D->E F Incubation (24-72h) E->F G MTT Reagent Addition F->G H Incubation (2-4h) G->H I Formazan Solubilization H->I J Absorbance Reading I->J K Data Analysis (IC50) J->K

Caption: General workflow for a cell-based viability assay.

Apoptosis Signaling Pathway

Phenylacetamide derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, often involving the regulation of Bcl-2 family proteins and the activation of executioner caspases.[1][2]

G cluster_0 Apoptosis Induction cluster_1 Signaling Cascade cluster_2 Cellular Outcome Compound N-(2-hydroxyethyl)-2- phenylacetamide Derivative FasL FasL Upregulation Compound->FasL Bax Bax Upregulation Compound->Bax Bcl2 Bcl-2 Downregulation Compound->Bcl2 Caspase8 Caspase-8 Activation FasL->Caspase8 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for In Vitro Testing of N-(2-hydroxyethyl)-2-phenylacetamide on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)-2-phenylacetamide is a chemical compound with a structure that suggests potential biological activity. While extensive research on this specific molecule is emerging, studies on structurally related phenylacetamide derivatives have demonstrated significant anti-cancer properties. For instance, compounds like N-(2-hydroxyphenyl) acetamide (B32628) have been shown to inhibit the growth of cancer cells by inducing apoptosis and causing cell cycle arrest[1]. Other phenylacetamide derivatives have also exhibited cytotoxic effects against various cancer cell lines, including prostate and breast cancer[2][3]. These findings provide a strong rationale for investigating the potential of this compound as a novel anti-cancer agent.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound against various cancer cell lines. The protocols detailed below are standard methods for assessing cytotoxicity, apoptosis induction, cell cycle progression, and protein expression.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in the tables below for clear and concise presentation and comparison.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 Values)

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
e.g., MCF-7
e.g., A549
e.g., PC-3
e.g., HeLa

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
e.g., MCF-7Control
IC50
2 x IC50

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

Cell LineTreatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
e.g., MCF-7Control
IC50
2 x IC50

Table 4: Relative Protein Expression Levels from Western Blot Analysis

Target ProteinTreatment Concentration (µM)Fold Change in Expression (Normalized to Loading Control)
e.g., BaxControl1.0
IC50
e.g., Bcl-2Control1.0
IC50
e.g., Caspase-3Control1.0
IC50

Experimental Protocols & Visualizations

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product is quantified spectrophotometrically.[4]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h_adhesion Incubate for 24h for Adhesion seed_cells->incubate_24h_adhesion add_compound Add Compound Dilutions to Cells incubate_24h_adhesion->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate_treatment Incubate for 24, 48, or 72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis.[7] In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8][9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[8]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: After treatment, collect both floating and adherent cells.[8] Adherent cells can be detached using trypsin. Centrifuge the cell suspension at low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[8]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic or necrotic cells will be both Annexin V- and PI-positive.

Apoptosis_Signaling_Pathway compound This compound cell Cancer Cell compound->cell bax Bax (Pro-apoptotic) cell->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical Apoptosis Signaling Pathway.

Cell Cycle Analysis

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10] Propidium iodide (PI) is used to stain the DNA, and the fluorescence intensity is proportional to the amount of DNA.[10]

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.[11] Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[10][12]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting & Fixation cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_compound Treat with Compound seed_cells->treat_compound harvest_cells Harvest Cells treat_compound->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fix_ethanol Fix in Cold 70% Ethanol wash_pbs->fix_ethanol wash_pbs2 Wash with PBS fix_ethanol->wash_pbs2 stain_pi_rnase Stain with PI and RNase A wash_pbs2->stain_pi_rnase incubate_dark Incubate in the Dark stain_pi_rnase->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry histogram_analysis Generate DNA Content Histogram flow_cytometry->histogram_analysis determine_phases Determine % of Cells in G0/G1, S, G2/M histogram_analysis->determine_phases Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging detection->imaging quantification Band Quantification imaging->quantification

References

Application Notes and Protocols for Antimicrobial Screening of N-(2-hydroxyethyl)-2-phenylacetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial screening of N-(2-hydroxyethyl)-2-phenylacetamide analogs. This document outlines detailed experimental protocols, presents quantitative data from closely related compounds, and includes visualizations of experimental workflows and potential mechanisms of action to support research and development in this area.

Introduction

N-phenylacetamide derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial properties. The introduction of a hydroxyethyl (B10761427) group to the amide nitrogen of the 2-phenylacetamide (B93265) scaffold presents a novel avenue for the development of new antimicrobial agents. While specific antimicrobial data for this compound analogs is limited in publicly available literature, this document provides protocols and data based on the screening of analogous N-substituted phenylacetamide derivatives. The methodologies described herein can be readily adapted for the evaluation of this compound analogs.

Data Presentation: Antimicrobial Activity of Structurally Related Phenylacetamide Analogs

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of N-(hydroxyphenyl)acetamide Analogs [1]

Compound IDStaphylococcus aureusBacillus subtilisKlebsiella pneumoniaePseudomonas aeruginosaEscherichia coliCandida albicansDrug-Resistant B. subtilis
1d 7.83.9>500>500>500>5001.95
1a-1n 7.8 - >5003.9 - >500>500>500>500>5001.95 - >500
2a-2n 15.6 - >5007.8 - >500>500>500>500>5003.9 - >500

Note: The presented data is for N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, not this compound analogs. This table is intended to provide a reference point for expected antimicrobial activity.

Experimental Protocols

This section provides detailed protocols for the antimicrobial screening of this compound analogs. These protocols are based on established methods for evaluating the antimicrobial efficacy of novel compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining MIC values.

Materials:

  • This compound analogs (test compounds)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted test compounds.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the vehicle used to dissolve the compounds), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: After incubation, determine the MIC by visually inspecting for the lowest concentration of the test compound that shows no visible growth (turbidity). Alternatively, the absorbance can be measured using a microplate reader.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates at the appropriate temperature and time for the specific microorganism.

  • The MBC/MFC is the lowest concentration of the test compound that results in a 99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Workflow for Antimicrobial Screening of Novel Compounds cluster_prep Preparation cluster_assay Primary Screening: MIC Determination cluster_secondary Secondary Screening: MBC/MFC Determination A Synthesize & Purify This compound Analogs B Prepare Stock Solutions (e.g., in DMSO) A->B D Serial Dilution of Analogs in 96-well Plates B->D C Culture & Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microbial Suspension C->E D->E F Incubate Plates (e.g., 37°C, 24h) E->F G Determine MIC (Visual or Spectrophotometric) F->G H Aliquot from Clear Wells (from MIC assay) G->H For active compounds I Spot-plate onto Appropriate Agar Medium H->I J Incubate Agar Plates I->J K Determine MBC/MFC (Lowest concentration with no growth) J->K

Caption: A generalized workflow for the antimicrobial screening of this compound analogs.

Potential Mechanism of Action: Cell Membrane Disruption

Some N-phenylacetamide derivatives have been reported to exert their antimicrobial effect by disrupting the bacterial cell membrane.[2][3] The following diagram illustrates this potential signaling pathway.

Mechanism_of_Action Potential Mechanism: Cell Membrane Disruption cluster_interaction Interaction Phase cluster_disruption Disruption Phase cluster_outcome Cellular Outcome A This compound Analog B Bacterial Cell Membrane A->B Binds to / Intercalates with C Membrane Permeabilization B->C Leads to D Loss of Membrane Potential C->D E Leakage of Intracellular Components (ions, ATP, etc.) C->E F Inhibition of Cellular Processes D->F E->F G Cell Death F->G

Caption: A diagram illustrating a potential mechanism of action for phenylacetamide analogs involving cell membrane disruption.

References

Application of N-(2-hydroxyethyl)-2-phenylacetamide in Polymer Chemistry: A Review of Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches did not yield any specific applications of N-(2-hydroxyethyl)-2-phenylacetamide as a monomer or functional agent in polymer chemistry. The absence of a polymerizable group, such as a vinyl or acrylic moiety, and potential steric hindrance from the phenyl group may limit its direct use in common polymerization reactions.

This document instead provides detailed application notes and protocols for three structurally related and widely used monomers in polymer chemistry that feature a hydroxyethyl (B10761427) group, a key functional component of the requested molecule. These alternatives are highly relevant for researchers, scientists, and drug development professionals interested in creating polymers with hydrophilic and functionalizable properties.

The following sections detail the applications of:

  • 2-Hydroxyethyl Methacrylate (B99206) (HEMA)

  • N-(2-hydroxyethyl) Acrylamide (HEAA)

  • Poly-[(N-2-hydroxyethyl)-aspartamide] (PHEA)

2-Hydroxyethyl Methacrylate (HEMA)

Application Notes

Poly(2-hydroxyethyl methacrylate) (PHEMA) is a widely studied hydrogel-forming polymer with a long history of use in biomedical applications. Its excellent biocompatibility, hydrophilicity, and the presence of a pendant hydroxyl group for further functionalization make it a versatile platform for drug delivery, tissue engineering, and medical devices.

Key Applications:

  • Drug Delivery Systems: PHEMA-based hydrogels are used for the controlled release of drugs. The polymer matrix can be tailored to control the diffusion rate of encapsulated therapeutics.

  • Tissue Engineering: The soft, tissue-like properties of PHEMA hydrogels make them suitable as scaffolds for cell growth and tissue regeneration.

  • Contact Lenses: PHEMA was one of the first materials to be successfully used in the manufacture of soft contact lenses due to its optical clarity and ability to retain water.

  • Biomedical Implants and Coatings: Its biocompatibility makes it a suitable material for coating medical implants to improve their integration with surrounding tissues and reduce foreign body response.

  • Nanoparticles for Drug Delivery: PHEMA can be formulated into nanoparticles, including superparamagnetic nanoparticles when combined with iron oxide, for targeted drug delivery applications.[1]

Quantitative Data

The following table summarizes data from a study on the free-radical polymerization of HEMA under the influence of a high electric field, demonstrating how external stimuli can be used to control polymer properties.[2]

Electric Field (kV cm⁻¹)Initiator (AIBN wt%)Temperature (°C)Mn (kg mol⁻¹)Đ (Mw/Mn)
00.170~10001.73
>140.17041–581.1–1.3

Mn = Number average molecular weight; Đ = Dispersity (Polydispersity Index)

Experimental Protocols

Protocol 1: Free-Radical Polymerization of HEMA

This protocol describes a typical free-radical polymerization of HEMA to form a hydrogel.

Materials:

  • 2-Hydroxyethyl methacrylate (HEMA), purified

  • 2,2'-Azobisisobutyronitrile (AIBN) as initiator

  • Dimethyl sulfoxide (B87167) (DMSO) as solvent (optional, for solution polymerization)

Procedure: [2][3]

  • Prepare a reaction mixture of HEMA with 0.1 wt% AIBN.

  • If conducting solution polymerization, dissolve the HEMA and AIBN in DMSO. For bulk polymerization, use the neat mixture.

  • Transfer the mixture to a Schlenk flask and degas by three freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

  • Place the reaction vessel in an oil bath preheated to the desired polymerization temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for a set time (e.g., 12 hours) under an inert atmosphere (e.g., nitrogen or argon).

  • After the reaction, the resulting polymer can be purified by dissolving in a suitable solvent (like DMSO) and precipitating in a non-solvent (e.g., diethyl ether).

  • The purified polymer is then dried under vacuum.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of HEMA

This protocol allows for a controlled polymerization, yielding polymers with a narrow molecular weight distribution.

Materials:

  • HEMA, purified

  • Ethyl α-bromoisobutyrate (EBiB) as initiator

  • Copper(I) bromide (CuBr) as catalyst

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand

  • Methanol/water mixture as solvent

Procedure:

  • In a Schlenk flask, add CuBr.

  • Add the desired amount of HEMA monomer and the methanol/water solvent mixture (e.g., 50:50 v/v).

  • Add the PMDETA ligand and stir to form the catalyst complex.

  • Degas the solution with several freeze-pump-thaw cycles.

  • Under an inert atmosphere, add the EBiB initiator to start the polymerization.

  • The reaction is typically carried out at ambient temperature (e.g., 20 °C).[4]

  • Samples can be taken periodically to monitor monomer conversion and molecular weight evolution.

  • To stop the polymerization, expose the reaction mixture to air.

  • The polymer is purified by passing the solution through a neutral alumina (B75360) column to remove the copper catalyst, followed by precipitation in a non-solvent.

Diagrams

HEMA_FRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Prep Prepare HEMA + AIBN mixture Degas Degas via Freeze-Pump-Thaw Prep->Degas React Heat to 70°C (12 hours) Degas->React Initiate Reaction Dissolve Dissolve in DMSO React->Dissolve Polymer Formation Precipitate Precipitate in Diethyl Ether Dissolve->Precipitate Dry Dry under Vacuum Precipitate->Dry PHEMA PHEMA Dry->PHEMA Purified PHEMA HEAA_Hydrogel_Workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Purification NaOH_sol Dissolve NaOH in Water Neutralize Neutralize Acrylic Acid (Ice Bath) NaOH_sol->Neutralize Add_HEAA Add HEAA monomer Neutralize->Add_HEAA Add_reagents Add Initiator (APS) & Crosslinker (BAC) Add_HEAA->Add_reagents Polymerize Polymerize in Mold (Room Temp) Add_reagents->Polymerize Wash Wash with DI Water Polymerize->Wash Gel Formation Hydrogel Hydrogel Wash->Hydrogel Purified Hydrogel PHEA_Synthesis_Workflow cluster_prep Preparation cluster_reaction Aminolysis Reaction cluster_purification Purification Dissolve_PBLA Dissolve PBLA in DMF Add_Ethanolamine Add Ethanolamine Dissolve_PBLA->Add_Ethanolamine React Stir at 37°C (12 hours) Add_Ethanolamine->React Initiate Reaction Precipitate Precipitate in Diethyl Ether React->Precipitate Polymer Formation Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry PHEA PHEA Dry->PHEA Purified PHEA

References

Troubleshooting & Optimization

Troubleshooting N-(2-hydroxyethyl)-2-phenylacetamide synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of N-(2-hydroxyethyl)-2-phenylacetamide. The information is presented in a question-and-answer format to directly address challenges researchers, scientists, and drug development professionals may face.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods involve the amidation of phenylacetic acid or its derivatives with 2-aminoethanol. Key approaches include:

  • Direct Thermal Amidation: Heating phenylacetic acid and 2-aminoethanol, often with a catalyst, to drive the condensation reaction.

  • Activated Carboxylic Acid Method: Activating phenylacetic acid with reagents like thionyl chloride or oxalyl chloride to form a more reactive acyl chloride, which then readily reacts with 2-aminoethanol.

  • Coupling Agent-Mediated Amidation: Employing coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation under milder conditions.[1]

  • Ester Aminolysis: Reacting an ester of phenylacetic acid, such as ethyl phenylacetate (B1230308), with 2-aminoethanol at elevated temperatures.

Q2: What are the typical analytical methods to monitor the reaction progress and assess the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A rapid and effective method for monitoring the consumption of starting materials and the formation of the product. A common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1][2]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of reaction kinetics and final product purity. A reverse-phase method with a mobile phase of acetonitrile (B52724) and water with a formic or phosphoric acid modifier can be employed.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify byproducts.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction has a low yield. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, or product loss during workup and purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor with TLC: Ensure the reaction has gone to completion by monitoring the disappearance of the limiting starting material. - Increase Reaction Time/Temperature: If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. For direct amidation, temperatures around 110°C may be necessary.[4]
Inefficient Activation - Check Reagent Quality: If using a coupling agent (e.g., DCC) or activating agent (e.g., thionyl chloride), ensure it is fresh and anhydrous. - Optimize Stoichiometry: Use appropriate molar equivalents of the coupling/activating agent.
Ammonium (B1175870) Salt Formation - Problem: Phenylacetic acid and 2-aminoethanol can form a stable ammonium carboxylate salt, which may require higher temperatures to dehydrate to the amide. - Solution: For direct amidation, ensure the temperature is sufficient to drive off water. The use of a Dean-Stark trap can be beneficial.
Purification Losses - Optimize Extraction: Ensure the pH is adjusted correctly during aqueous workup to minimize the solubility of the product in the aqueous layer. - Refine Chromatography: Optimize the solvent system for column chromatography to ensure good separation and minimize product loss in mixed fractions.
Issue 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on TLC/peaks in HPLC. What are these impurities and how can I prevent their formation?

A: The presence of impurities is a common issue. Identifying the potential side products is key to mitigating their formation.

Common Impurities and Mitigation Strategies:

Impurity Formation Pathway Prevention/Mitigation
Unreacted Phenylacetic Acid Incomplete reaction.- Drive the reaction to completion (see Issue 1). - During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid.
Unreacted 2-Aminoethanol Incomplete reaction or use of excess amine.- Use a slight excess of one reactant to ensure the other is fully consumed. - Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic amine.
2-(Phenylacetamido)ethyl phenylacetate (Ester Byproduct) The hydroxyl group of the product reacts with another molecule of phenylacetic acid (or its activated form).- Avoid excessively high temperatures or prolonged reaction times after product formation. - Use a minimal excess of the acidic component. - Control the reaction temperature, especially when using activating agents.
2-Aminoethyl phenylacetate (Ester Byproduct) Phenylacetic acid reacts with the hydroxyl group of 2-aminoethanol instead of the amino group.- The amino group is generally more nucleophilic than the hydroxyl group, so this is often a minor byproduct. - Formation can be favored under certain catalytic conditions. Careful selection of the synthetic route is important.
N-acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimide (B86325) coupling agents like DCC.[1]- Maintain a low reaction temperature (e.g., 0 °C to room temperature). - Use additives like 1-hydroxybenzotriazole (B26582) (HOBt) to trap the reactive intermediate.
Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to purify my this compound. What are the best methods?

A: Purification can be challenging due to the presence of polar functional groups. A multi-step approach is often effective.

Purification Protocols:

Protocol 1: Aqueous Workup and Extraction

  • Acid Wash: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove unreacted 2-aminoethanol.

  • Base Wash: Subsequently, wash with a saturated sodium bicarbonate solution to remove unreacted phenylacetic acid.

  • Brine Wash: Wash with a saturated sodium chloride solution to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity.

  • Monitoring: Monitor the fractions by TLC to identify and combine the pure product fractions.

Protocol 3: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents like ethyl acetate/hexane or isopropanol/water may be effective.

  • Procedure:

    • Dissolve the crude or column-purified product in a minimal amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote crystal growth.

    • Further cool in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualized Workflows and Pathways

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants PAA Phenylacetic Acid Product N-(2-hydroxyethyl)- 2-phenylacetamide PAA->Product + H₂O Aminoethanol 2-Aminoethanol Aminoethanol->Product

Impurity_Formation Potential Impurity Formation Pathways cluster_reactants Reactants PAA Phenylacetic Acid Product Desired Product PAA->Product Main Reaction Ester1 2-Aminoethyl phenylacetate PAA->Ester1 Side Reaction 1 (Esterification) Ester2 2-(Phenylacetamido)ethyl phenylacetate PAA->Ester2 Side Reaction 2 (Esterification) Aminoethanol 2-Aminoethanol Aminoethanol->Product Main Reaction Aminoethanol->Ester1 Side Reaction 1 (Esterification) Product->Ester2 Side Reaction 2 (Esterification)

Troubleshooting_Workflow Troubleshooting and Purification Workflow start Start Synthesis monitor Monitor Reaction (TLC/HPLC) start->monitor complete Reaction Complete? monitor->complete complete->monitor No, continue reaction workup Aqueous Workup complete->workup Yes analyze Analyze Crude Product workup->analyze pure Purity Acceptable? analyze->pure purify Purify (Chromatography/ Recrystallization) pure->purify No final_product Pure Product pure->final_product Yes purify->final_product

References

Technical Support Center: Optimizing Synthesis of N-(2-hydroxyethyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of N-(2-hydroxyethyl)-2-phenylacetamide, addressing common experimental challenges through detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common laboratory synthesis involves the reaction of phenylacetic acid or its derivatives with ethanolamine (B43304). Key approaches include:

  • Direct Amidation: This method involves heating phenylacetic acid and ethanolamine, often with a catalyst, to form the amide bond directly. Water is the primary byproduct and its removal is crucial for driving the reaction to completion.

  • Activation of Phenylacetic Acid: Phenylacetic acid can be converted to a more reactive species, such as an acyl chloride (phenylacetyl chloride) or an activated ester, which then readily reacts with ethanolamine. This method often proceeds under milder conditions than direct amidation.

  • Coupling Agent-Mediated Amidation: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the amide bond formation between phenylacetic acid and ethanolamine at room temperature.[1]

Q2: What are the potential side reactions and how can they be minimized?

A2: A significant side reaction is the esterification of the hydroxyl group of ethanolamine with phenylacetic acid to form 2-aminoethyl 2-phenylacetate. To minimize this:

  • Control Reaction Temperature: Lowering the reaction temperature can favor amidation over esterification.

  • Use of Protecting Groups: While more complex, protecting the hydroxyl group of ethanolamine before the reaction and deprotecting it afterward can prevent ester formation.

  • Choice of Reagents: Using an activated form of phenylacetic acid, such as the acyl chloride, at low temperatures can significantly reduce the likelihood of the ester byproduct.

Another potential issue is the formation of a stable ammonium (B1175870) carboxylate salt between phenylacetic acid and ethanolamine, which can inhibit the reaction.[2] Heating the reaction mixture is typically required to overcome this and drive off water to form the amide bond.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. A common mobile phase for similar compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297).[2]

Q4: What are the recommended purification techniques for the final product?

A4: The primary purification methods are recrystallization and column chromatography.

  • Recrystallization: This technique is effective for removing small amounts of impurities. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for similar amides include ethanol/water mixtures.[3]

  • Column Chromatography: For more challenging separations, flash column chromatography using silica (B1680970) gel is a standard method. A gradient elution with a mixture of hexane and ethyl acetate is often effective.[2][3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Ineffective activation of carboxylic acid: If using a coupling agent, it may be old or inactive. 3. Formation of a stable ammonium carboxylate salt: This can prevent the reaction from proceeding.[2] 4. Presence of moisture: Water can hydrolyze activated intermediates.1. Monitor the reaction by TLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time.[2] 2. Use fresh coupling agents. Ensure anhydrous conditions by using dry solvents and glassware.[4] 3. Heat the reaction mixture to drive off water and promote amide bond formation. Temperatures above 100°C may be necessary for direct amidation.[2] 4. Work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[4]
Presence of Significant Impurities in Crude Product 1. Unreacted starting materials: The reaction did not go to completion. 2. Formation of ester byproduct: Reaction conditions favored esterification. 3. Byproducts from coupling agents: If using DCC, the byproduct dicyclohexylurea (DCU) will be present.[1]1. Optimize reaction conditions (time, temperature, stoichiometry of reagents). 2. Adjust reaction temperature or consider using an activated derivative of phenylacetic acid at a lower temperature. 3. DCU is largely insoluble in many organic solvents and can be removed by filtration.[1]
Difficulty with Product Purification 1. Product is an oil and does not crystallize: Presence of impurities or an unsuitable recrystallization solvent. 2. Poor separation during column chromatography: The chosen eluent system is not optimal.1. Attempt purification by column chromatography first. For recrystallization, screen various solvent systems. A mixture of ethyl acetate and hexane is a good starting point for similar compounds.[2] 2. Optimize the mobile phase for TLC first to find a solvent system that provides good separation between the product and impurities. Adjust the polarity of the eluent for the column accordingly.[2]

Experimental Protocols

Method 1: Direct Amidation of Phenylacetic Acid with Ethanolamine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine phenylacetic acid (1.0 eq) and ethanolamine (1.1 eq) in a suitable solvent such as toluene.

  • Heating: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess ethanolamine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted phenylacetic acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Method 2: Amidation using Phenylacetyl Chloride and Ethanolamine
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve ethanolamine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of phenylacetyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute acid, dilute base, and brine.

  • Isolation and Purification: Dry the organic layer, concentrate it, and purify the crude product as described in Method 1.

Data Presentation

Table 1: Impact of Solvent on Direct Amidation of Phenylacetic Acid with Benzylamine (B48309) (A Model Reaction)

SolventTemperature (°C)Reaction Time (h)Yield (%)
Toluene1102099.2
PhF1102085.6
DCMReflux20No Product
DMF11020No Product
DMSO11020No Product
THFReflux20No Product
MeCNReflux20No Product

Data adapted from a study on a similar amidation reaction, providing insights into potential solvent effects.[5]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Reactants Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture Combine & Heat Monitoring Monitoring Reaction_Mixture->Monitoring Sample Monitoring->Reaction_Mixture Continue Quench Quench Monitoring->Quench Reaction Complete Extraction Extraction Quench->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Crude_Product Crude_Product Concentration->Crude_Product Purification_Method Choose Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization High Purity Crude Column_Chromatography Column_Chromatography Purification_Method->Column_Chromatography Complex Mixture Pure_Product Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low or No Yield Check_Reaction_Completion Reaction Complete (TLC)? Start->Check_Reaction_Completion Increase_Time_Temp Increase Reaction Time/Temp Check_Reaction_Completion->Increase_Time_Temp No Check_Reagents Reagents Fresh & Anhydrous? Check_Reaction_Completion->Check_Reagents Yes Increase_Time_Temp->Check_Reaction_Completion Replace_Reagents Use Fresh Reagents & Dry Solvents Check_Reagents->Replace_Reagents No Check_Workup Product Lost During Work-up? Check_Reagents->Check_Workup Yes Replace_Reagents->Start Optimize_Workup Optimize Extraction & Washing Steps Check_Workup->Optimize_Workup Yes Success Improved Yield Check_Workup->Success No Optimize_Workup->Success

Caption: Troubleshooting logic for addressing low product yield.

References

Improving yield of N-(2-hydroxyethyl)-2-phenylacetamide production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-(2-hydroxyethyl)-2-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Ineffective Carboxylic Acid Activation: The coupling agent (e.g., DCC, EDC) may be old, hydrolyzed, or insufficient. 2. Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate. 3. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 4. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of phenylacetic acid, ethanolamine (B43304), and coupling agents.1. Use fresh or properly stored coupling agents. Consider using a more efficient coupling system like EDC/HOBt or EDC/OxymaPure. The addition of a catalytic amount of DMAP can also improve the reaction rate.[1] 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, extend the reaction time or consider gentle heating. 4. Ensure accurate measurement of all reagents. A slight excess of the amine or coupling agent might be beneficial.
Presence of Significant Side Products (Multiple Spots on TLC) 1. Formation of N-acylurea: If using a carbodiimide (B86325) coupling agent like DCC, the O-acylisourea intermediate can rearrange to form an N-acylurea byproduct. 2. Hydrolysis of Product: The amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions during workup. 3. Unreacted Starting Materials: Incomplete reaction can lead to the presence of unreacted phenylacetic acid or ethanolamine in the crude product.1. Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize this side reaction. The N-acylurea byproduct (e.g., DCU from DCC) is often insoluble in many organic solvents and can be removed by filtration.[1] 2. Use mild acidic and basic solutions (e.g., 1M HCl, saturated NaHCO₃) for washing during the workup. 3. To remove unreacted phenylacetic acid, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate solution.[1]
Product is an Oil or Discolored 1. Presence of Impurities: Residual starting materials, byproducts, or solvents can prevent crystallization and cause discoloration. 2. Degradation: The product may have degraded due to excessive heat or prolonged exposure to acidic/basic conditions.1. Purify the crude product using column chromatography on silica (B1680970) gel. A gradient of ethyl acetate (B1210297) in hexane (B92381) is a common eluent system for similar compounds. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can also be effective. 2. Avoid high temperatures during the reaction and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most direct and widely used method is the condensation reaction between phenylacetic acid and ethanolamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine on ethanolamine.

Q2: How do coupling agents like DCC or EDC improve the reaction yield?

A2: Coupling agents are essential for activating the carboxylic acid group of phenylacetic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the amine (ethanolamine) to form the stable amide bond under mild conditions, thus avoiding the need for harsher methods like converting the carboxylic acid to an acid chloride.[1]

Q3: What is the role of additives like HOBt or DMAP in this synthesis?

A3: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) can be used in conjunction with coupling agents to increase the efficiency and rate of the amidation reaction. DMAP, for instance, is a highly effective acylation catalyst that can accelerate the reaction.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate over time, you can visualize the consumption of the starting materials (phenylacetic acid) and the formation of the product, this compound.

Q5: What are the best practices for purifying the final product?

A5: The purification strategy depends on the nature of the impurities. A standard workup involves washing the reaction mixture with mild acid and base to remove unreacted starting materials and byproducts. For higher purity, column chromatography on silica gel is very effective. Recrystallization can be used as a final step to obtain a highly crystalline product.

Data Presentation

Table 1: Typical Yields for Amide Bond Formation using Different Coupling Agents
Coupling Agent SystemSolvent(s)TemperatureTypical Yield Range*Notes
DCC/DMAP (catalytic)DCM or DMF0 °C to RT70-95%DCC can form an insoluble N,N'-dicyclohexylurea (DCU) byproduct that is removed by filtration.[1]
EDC/HOBtDCM or DMF0 °C to RT70-95%EDC and its byproduct are water-soluble, which can simplify the workup procedure.[1]
NiCl₂ (catalytic)Toluene110 °CModerate to ExcellentAn eco-friendly option that uses a metal catalyst for direct amidation, with water as the only byproduct.[2]

*Yields are generalized from similar amide coupling reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via EDC/HOBt Coupling

This protocol describes a common method for the synthesis of this compound using EDC and HOBt as coupling agents.

Materials:

  • Phenylacetic acid

  • Ethanolamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenylacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Addition of Amine: Add ethanolamine (1.1 eq) to the solution.

  • Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material (phenylacetic acid) is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the final product (e.g., by NMR, MS).

Visualizations

reaction_pathway PA Phenylacetic Acid Intermediate Activated Ester Intermediate PA->Intermediate + EA Ethanolamine EA->Intermediate + CP Coupling Agents (EDC/HOBt) Solvent Anhydrous Solvent (DCM or DMF) Product This compound Intermediate->Product Byproducts Water-soluble Byproducts Intermediate->Byproducts

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Monitor reaction by TLC start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction check_reagents Check reagent quality and stoichiometry reagent_issue Reagent Issue? check_reagents->reagent_issue check_conditions Verify anhydrous conditions moisture_issue Moisture Contamination? check_conditions->moisture_issue incomplete_reaction->check_reagents No extend_time Extend reaction time or gently heat incomplete_reaction->extend_time Yes extend_time->check_reaction purify Purify by column chromatography end High Purity Product purify->end reagent_issue->check_conditions No replace_reagents Use fresh reagents reagent_issue->replace_reagents Yes replace_reagents->start moisture_issue->purify No dry_glassware Use oven-dried glassware and anhydrous solvents moisture_issue->dry_glassware Yes dry_glassware->start

Caption: Troubleshooting workflow for optimizing synthesis yield and purity.

References

Technical Support Center: Synthesis of N-(2-hydroxyethyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-hydroxyethyl)-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common laboratory-scale synthetic routes for this compound involve the reaction of a phenylacetic acid derivative with ethanolamine (B43304). The primary methods include:

  • Direct amidation of phenylacetic acid: This method involves heating phenylacetic acid directly with ethanolamine, often at elevated temperatures to drive off water.

  • Reaction of an activated phenylacetic acid derivative: Phenylacetyl chloride or another activated form of phenylacetic acid can be reacted with ethanolamine, typically at lower temperatures.

  • Aminolysis of an ester: Ethyl or methyl phenylacetate (B1230308) can be reacted with ethanolamine to yield the desired amide and the corresponding alcohol as a byproduct.[1][2]

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions in the synthesis of this compound stem from the bifunctional nature of ethanolamine, which contains both a primary amine and a primary alcohol. Key side reactions include:

  • O-Acylation: Formation of the ester byproduct, 2-aminoethyl 2-phenylacetate, where the hydroxyl group of ethanolamine reacts with the phenylacetic acid derivative.

  • N,O-Diacylation: Reaction of both the amine and hydroxyl groups of ethanolamine to form N-(2-(2-phenylacetoxy)ethyl)-2-phenylacetamide.

  • O,N-Acyl Migration: An equilibrium process where the acyl group can transfer between the oxygen and nitrogen atoms of the ethanolamine backbone. This interconversion can be catalyzed by acidic or basic conditions.[3][4]

  • Dehydrative Cyclization: Under certain conditions, particularly with dehydrating agents or at high temperatures, the product can undergo cyclization to form 2-(phenylmethyl)-4,5-dihydrooxazole (a 2-oxazoline).[1][5][6][7]

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. By spotting the reaction mixture alongside standards of your starting materials, you can visualize the consumption of reactants and the appearance of the product and any major byproducts. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the relative amounts of the desired amide, the ester byproduct, and any remaining starting materials.[8]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Amide Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Temperature: For direct amidation of phenylacetic acid, higher temperatures (typically 180-200°C) are often required to drive the dehydration.[1] For aminolysis of esters, moderate heating may be necessary.
Formation of Significant Amounts of Ester Byproduct (O-Acylation) - Use a Chemoselective Catalyst: Lipases, such as Candida antarctica lipase (B570770) B, can selectively catalyze N-acylation over O-acylation. - Protect the Hydroxyl Group: While adding steps, protecting the hydroxyl group of ethanolamine before the reaction and deprotecting it afterward will prevent O-acylation. - Optimize pH: The O,N-acyl migration is pH-dependent. Maintaining a neutral or slightly basic pH can favor the thermodynamically more stable amide.[3][4]
Formation of Di-acylated Byproduct - Control Stoichiometry: Use a slight excess of ethanolamine relative to the phenylacetic acid derivative to minimize the chance of a single ethanolamine molecule reacting twice.
Product Loss During Workup - Avoid Strongly Acidic or Basic Conditions: During aqueous workup, be mindful that strong acids or bases can catalyze the hydrolysis of the amide or promote O,N-acyl migration.[3][4] - Optimize Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the amide into the organic phase.
Issue 2: Difficulty in Purifying the Product
Possible Cause Troubleshooting Steps
Co-elution of Amide and Ester Byproducts during Column Chromatography - Optimize Solvent System: Experiment with different solvent systems for column chromatography to improve the separation of the more polar amide from the less polar ester. A gradient elution from a non-polar to a more polar solvent system is often effective. - Consider an Alternative Stationary Phase: If silica (B1680970) gel does not provide adequate separation, consider using a different stationary phase, such as alumina.
O,N-Acyl Migration During Purification - Maintain Neutral pH: When performing chromatography, use neutral solvents and avoid acidic or basic additives if possible. The use of triethylamine (B128534) in the eluent should be carefully considered as it can influence the equilibrium.
Product is an Oil and Difficult to Crystallize - Attempt Different Recrystallization Solvents: Systematically screen a range of solvents and solvent mixtures to find conditions that induce crystallization. - Purify via Column Chromatography First: If the crude product is an oil with significant impurities, purification by column chromatography may be necessary before attempting recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Aminolysis of Ethyl Phenylacetate

This protocol is a general procedure for the aminolysis of an ester.

Materials:

  • Ethyl phenylacetate

  • Ethanolamine

  • Toluene (or another suitable high-boiling solvent)

  • Dean-Stark apparatus (optional, for water removal if starting from phenylacetic acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl phenylacetate (1.0 equivalent) and ethanolamine (1.2 equivalents).

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the excess ethanolamine and the ethanol (B145695) byproduct under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Note: While this method is straightforward, it may result in a mixture of N- and O-acylated products.

Signaling Pathways and Workflows

Reaction Pathway for the Synthesis of this compound and Potential Side Reactions

Reaction_Pathway PA Phenylacetic Acid or Derivative invis1 PA->invis1 EA Ethanolamine EA->invis1 Amide This compound (Desired Product) Diacyl N,O-Diacylated Product Amide->Diacyl Further Acylation Oxazoline 2-(Phenylmethyl)-4,5-dihydrooxazole (Cyclization Side Product) Amide->Oxazoline Dehydration Ester 2-Aminoethyl 2-phenylacetate (O-Acylation Side Product) Ester->Amide O,N-Acyl Migration Ester->Diacyl Further Acylation invis1->Amide N-Acylation (Desired Reaction) invis1->Ester O-Acylation invis2

Caption: Main reaction and potential side reactions in the synthesis.

General Experimental Workflow

Experimental_Workflow Start Start Reactants Combine Phenylacetic Acid Derivative and Ethanolamine Start->Reactants Reaction Heat Reaction Mixture (with or without catalyst) Reactants->Reaction Monitor Monitor Reaction Progress (TLC / HPLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup (e.g., Extraction) Monitor->Workup Complete Purify Purification (Column Chromatography / Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem Encountered LowYield Low Yield Problem->LowYield Impure Impure Product Problem->Impure Incomplete Incomplete Reaction? LowYield->Incomplete Check TLC/ NMR of crude SideProducts Side Products? LowYield->SideProducts Check TLC/ NMR of crude EsterPresent Ester Byproduct? Impure->EsterPresent Check NMR/ MS OtherImp Other Impurities? Impure->OtherImp Check NMR/ MS IncreaseTimeTemp Increase Time/Temp Incomplete->IncreaseTimeTemp Yes OptimizeStoich Optimize Stoichiometry/ Use Catalyst SideProducts->OptimizeStoich Yes OptimizeChromo Optimize Chromatography EsterPresent->OptimizeChromo Yes Recrystallize Recrystallize OtherImp->Recrystallize Yes

Caption: A decision tree for troubleshooting common issues.

References

N-(2-hydroxyethyl)-2-phenylacetamide degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and potential degradation issues of N-(2-hydroxyethyl)-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on its chemical structure, which includes an amide linkage and a phenyl group, the primary stability concerns for this compound are susceptibility to hydrolysis, oxidation, and photodegradation. Elevated temperatures can also accelerate these degradation processes.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The amide bond in this compound can undergo hydrolysis, and the rate of this reaction is typically influenced by pH. Both strongly acidic and basic conditions can catalyze the cleavage of the amide bond, leading to the formation of phenylacetic acid and 2-aminoethanol. The compound is expected to be most stable at a near-neutral pH.

Q3: Is this compound sensitive to light?

Compounds containing a phenyl group can be susceptible to photodegradation. Exposure to ultraviolet (UV) or even ambient light over extended periods may lead to the formation of degradation products. It is recommended to protect solutions of this compound from light during storage and handling.[1]

Q4: What are the likely degradation products of this compound?

The potential degradation products depend on the degradation pathway:

  • Hydrolysis: Phenylacetic acid and 2-aminoethanol.

  • Oxidation: The phenyl ring and the benzylic carbon are susceptible to oxidation, which could lead to the formation of various oxidized derivatives, including hydroxylated species.

  • Photodecomposition: Photolytic degradation could result in a variety of products arising from reactions of the phenyl ring.

Q5: How should I store solutions of this compound?

For optimal stability, solutions of this compound should be freshly prepared. If short-term storage is necessary, it is advisable to keep the solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) and protected from light in tightly sealed containers.[2] Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Loss of compound potency or unexpected experimental results over time. Degradation of this compound.1. Prepare fresh solutions for each experiment. 2. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. 3. Perform a stability study under your specific experimental conditions to determine the compound's stability.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products such as phenylacetic acid or oxidized derivatives. 2. Review your storage and handling procedures to ensure they minimize exposure to light, extreme pH, and high temperatures.
Inconsistent results between experimental batches. Variability in compound stability due to different storage times or conditions.1. Standardize your protocol for solution preparation, storage, and handling. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Illustrative Stability of this compound under Forced Degradation Conditions

Stress Condition Time % Degradation (Illustrative) Major Degradation Products (Predicted)
0.1 M HCl (60°C)24 h15%Phenylacetic acid, 2-aminoethanol
0.1 M NaOH (60°C)24 h25%Phenylacetic acid, 2-aminoethanol
3% H₂O₂ (RT)24 h10%Oxidized derivatives
Thermal (80°C)48 h5%-
Photolytic (ICH Q1B)24 h20%Photodegradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method that can be used as a starting point for developing a stability-indicating assay for this compound.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (for MS-compatible method, use 0.1% formic acid).[3]

    • B: Acetonitrile.

  • Gradient: 30% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and store at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Expose the solid compound to 80°C in a dry oven for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines.[1] A dark control sample should be stored under the same conditions but protected from light.

Mandatory Visualization

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation This compound This compound Phenylacetic_acid Phenylacetic_acid This compound->Phenylacetic_acid Acid/Base Hydrolysis 2-Aminoethanol 2-Aminoethanol This compound->2-Aminoethanol Acid/Base Hydrolysis N-(2-hydroxyethyl)-2-phenylacetamide_ox This compound Oxidized_Products Oxidized Products (e.g., hydroxylated phenyl ring) N-(2-hydroxyethyl)-2-phenylacetamide_ox->Oxidized_Products Oxidizing Agent (e.g., H2O2) N-(2-hydroxyethyl)-2-phenylacetamide_photo This compound Photodegradation_Products Photodegradation_Products N-(2-hydroxyethyl)-2-phenylacetamide_photo->Photodegradation_Products UV/Visible Light

Caption: Potential degradation pathways of this compound.

Start Start Prepare_Sample Prepare Sample Solution (e.g., 1 mg/mL) Start->Prepare_Sample Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Sample->Stress_Conditions Analyze_Samples Analyze Samples by Stability-Indicating HPLC Stress_Conditions->Analyze_Samples Identify_Degradants Identify and Characterize Degradation Products (LC-MS) Analyze_Samples->Identify_Degradants End End Identify_Degradants->End

Caption: General workflow for a forced degradation study.

Issue Unexpected Peaks in HPLC Check_Storage Review Storage and Handling Procedures Issue->Check_Storage LCMS_Analysis Perform LC-MS Analysis to Identify Peaks Check_Storage->LCMS_Analysis Is_Degradant Is it a known degradation product? LCMS_Analysis->Is_Degradant Optimize_Storage Optimize Storage Conditions (e.g., lower temp, protect from light) Is_Degradant->Optimize_Storage Yes Further_Investigation Further Investigation Required (e.g., process impurity) Is_Degradant->Further_Investigation No Resolution Problem Resolved Optimize_Storage->Resolution

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: HPLC Analysis of N-(2-hydroxyethyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address HPLC peak tailing issues encountered during the analysis of N-(2-hydroxyethyl)-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

A1: Peak tailing is a common issue in HPLC where a chromatographic peak is asymmetrical, exhibiting a trailing edge that is more drawn out than its leading edge.[1][2][3] An ideal peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is problematic because it can compromise the accuracy and precision of quantification, as data systems may struggle to correctly determine the start and end of the peak.[2][3][4] It can also reduce the resolution between adjacent peaks.[4]

Q2: What are the most likely causes of peak tailing for this compound?

A2: For this compound, an aromatic amide with polar hydroxyl and amide functional groups, peak tailing is most commonly caused by secondary interactions with the stationary phase.[5][6][7] The primary cause is often the interaction of the analyte with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns.[5][6][7][8] Other potential causes include improper mobile phase pH, column overload (injecting too much sample), and issues with the HPLC system itself, such as extra-column dead volume.[1][9][10]

Q3: How does the mobile phase pH affect peak tailing for this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable and polar compounds.[11] Residual silanol groups on silica-based columns are acidic and can become ionized at mid-range pH values, leading to strong interactions with polar analytes like this compound, causing peak tailing.[1][5][7] By operating at a lower pH (e.g., pH 2-4), the ionization of these silanol groups is suppressed, which minimizes these secondary interactions and improves peak symmetry.[5][6][7] It is also important to operate at a pH that is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.[12]

Q4: Can the choice of HPLC column prevent peak tailing?

A4: Yes, the column is a critical factor. Using a modern, high-purity silica (B1680970) column that is "end-capped" can significantly reduce the number of accessible silanol groups, leading to improved peak symmetry for polar and basic compounds.[1][5] For particularly problematic compounds, columns with alternative stationary phases, such as those with polar-embedded groups, can provide additional shielding from residual silanols.[1][4]

Q5: Could my sample injection be the cause of the peak tailing?

A5: Yes, this is a common cause. There are two types of column overload to consider:

  • Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, leading to a characteristic "shark-fin" or right-triangle-shaped tailing peak.[13][14][15]

  • Volume Overload: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can also cause peak distortion and broadening.[4][13][16]

Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.

Step 1: Initial Diagnosis

The first step is to determine if the problem is chemical (related to interactions between the analyte and the column) or physical (related to the HPLC system).

Diagnostic Test: Inject a neutral, non-polar compound like Toluene or Naphthalene under the same chromatographic conditions.

  • If the neutral compound's peak is symmetrical: The problem is likely chemical and related to secondary interactions of this compound with the stationary phase. Proceed to the Chemical Solutions section.

  • If the neutral compound's peak also tails: This points to a physical or mechanical issue with the HPLC system or the column itself.[3] Proceed to the Physical Solutions section.

Step 2: Implementing Solutions

These solutions focus on optimizing the method to minimize secondary interactions.

  • Adjust Mobile Phase pH:

    • Action: Lower the pH of the aqueous portion of your mobile phase. A good starting point is pH 3.0. Use a buffer like phosphate (B84403) or formate (B1220265) to maintain a stable pH.[7] An HPLC method for this compound has been suggested using a mobile phase containing phosphoric acid.[17]

    • Reasoning: Lowering the pH protonates the residual silanol groups on the silica surface, reducing their ability to interact with the polar groups on your analyte.[5][6][7]

  • Add a Competing Base (Use with Caution):

    • Action: In older methods, a small amount of a competing base, such as triethylamine (B128534) (TEA), was sometimes added to the mobile phase (e.g., 0.1%).

    • Reasoning: TEA is a basic compound that preferentially interacts with the active silanol sites, effectively masking them from the analyte. However, this approach is less common with modern, high-quality columns and can sometimes suppress MS signal if using LC-MS.

  • Change the Organic Modifier:

    • Action: If you are using methanol, try switching to acetonitrile, or vice-versa.

    • Reasoning: Different organic solvents can influence how the analyte interacts with the stationary phase and can sometimes improve peak shape.

  • Evaluate Column Choice:

    • Action: Ensure you are using a high-quality, end-capped C18 or C8 column. If tailing persists, consider a column with a polar-embedded stationary phase.[1][4]

    • Reasoning: End-capping chemically bonds a small, non-polar group to the residual silanols, effectively shielding them.[5] Polar-embedded phases offer alternative chemistry that can improve the peak shape for polar compounds.

These solutions address mechanical problems within the HPLC system.

  • Check for Column Overload:

    • Action: Reduce the concentration of your sample by 10-fold and re-inject. If the peak shape improves, you were likely experiencing mass overload.[14] Also, ensure your sample is dissolved in the initial mobile phase or a weaker solvent.[4]

    • Reasoning: Every column has a finite sample capacity. Exceeding this leads to peak distortion.[13][15]

  • Inspect for Column Voids or Blockages:

    • Action: A sudden drop in pressure or the appearance of split or severely tailing peaks for all compounds can indicate a void at the head of the column or a blocked frit.[3][5] If a guard column is used, remove it and see if the peak shape improves. If it does, replace the guard column. If the problem persists, the analytical column may need to be replaced.

    • Reasoning: A void or blockage disrupts the flow path of the sample onto the column, leading to band broadening and peak asymmetry.

  • Minimize Extra-Column Volume:

    • Action: Ensure all tubing, especially between the injector, column, and detector, is as short as possible and has a narrow internal diameter (e.g., 0.005 inches or ~0.12 mm).[1] Check that all fittings are properly seated and not creating dead volumes.

    • Reasoning: Excessive volume outside of the column contributes to band broadening and can cause peak tailing.[4]

Data Presentation

The following table provides illustrative data on how adjusting the mobile phase pH can affect the peak shape of a polar, amide-containing compound like this compound. The USP Tailing Factor is a measure of peak symmetry; a value of 1.0 is perfectly symmetrical, and values greater than 1.2 are generally considered to be tailing.

Mobile Phase ConditionUSP Tailing Factor (Tf)Retention Time (min)Observations
50:50 ACN:Water (pH 6.8)2.14.5Significant peak tailing, poor symmetry.
50:50 ACN:25mM Phosphate Buffer (pH 4.0)1.44.2Improved peak shape, moderate tailing.
50:50 ACN:25mM Phosphate Buffer (pH 3.0)1.14.1Good peak symmetry, minimal tailing.

Experimental Protocols

Protocol 1: HPLC Analysis and Peak Tailing Diagnosis

This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.

  • Sample Preparation:

    • Accurately weigh a suitable amount of this compound standard or sample.

    • Dissolve and dilute the material in the mobile phase to the desired concentration (e.g., 50 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: High-purity, end-capped C18, 15 cm x 4.6 mm, 5 µm particles.

    • Mobile Phase: A mixture of Acetonitrile and 25 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio.[17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared standard and sample solutions.

    • Process the chromatograms and evaluate the peak shape of this compound. The tailing factor should ideally be less than 1.5.

Visualizations

The following diagrams illustrate key concepts in troubleshooting HPLC peak tailing.

G cluster_0 Troubleshooting Workflow cluster_1 Chemical Solutions cluster_2 Physical Solutions start Peak Tailing Observed for This compound test_neutral Inject Neutral Compound (e.g., Toluene) start->test_neutral chem_solutions Chemical Problem: Secondary Interactions test_neutral->chem_solutions Peak is Symmetrical phys_solutions Physical Problem: System/Column Issue test_neutral->phys_solutions Peak also Tails adjust_ph Lower Mobile Phase pH (e.g., to pH 3.0) chem_solutions->adjust_ph check_overload Reduce Sample Concentration/Volume phys_solutions->check_overload change_col Use High-Purity End-capped Column adjust_ph->change_col check_hardware Check for Voids, Leaks, Dead Volume check_overload->check_hardware

Caption: A logical workflow for troubleshooting HPLC peak tailing.

G cluster_0 Analyte-Silanol Interaction cluster_1 At Mid-Range pH (e.g., pH > 4) cluster_2 At Low pH (e.g., pH < 4) Analyte This compound (Contains polar -OH and Amide groups) silica Silica Surface cluster_1 cluster_1 cluster_2 cluster_2 silanol_ionized Si-O⁻ (Ionized Silanol) analyte_node1 Analyte analyte_node1->silanol_ionized Strong Secondary Interaction (Causes Tailing) silanol_protonated Si-OH (Protonated Silanol) analyte_node2 Analyte analyte_node2->silanol_protonated Minimal Interaction (Good Peak Shape)

Caption: Effect of pH on analyte interaction with residual silanols.

References

How to increase the purity of synthesized N-(2-hydroxyethyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized N-(2-hydroxyethyl)-2-phenylacetamide. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most effective and widely used techniques for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present. For initial purification of a crude product, a simple solvent wash or extraction can be effective in removing salts and highly polar or non-polar impurities.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Potential impurities can arise from unreacted starting materials, side reactions, or the degradation of the product. Common impurities may include:

  • Unreacted Phenylacetic Acid or its derivatives: Incomplete reaction can leave acidic starting materials in your crude product.

  • Unreacted 2-Aminoethanol: The starting amine may persist if the reaction does not go to completion.

  • Byproducts of Coupling Agents: If a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is used, the corresponding urea (B33335) byproduct (dicyclohexylurea, DCU) will be a major impurity.[1][2]

  • Side-reaction Products: Undesired reactions, such as the formation of polyesters from 2-aminoethanol or self-condensation of phenylacetic acid derivatives, can lead to impurities.

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification.[2][3] It allows for a qualitative assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are more quantitative methods for assessing the final purity of the product.[4][5]

Q4: My purified this compound appears as a yellow oil, but I expect a solid. What should I do?

A4: A yellow and/or oily appearance typically indicates the presence of impurities.[6] It is recommended to re-purify the compound. If column chromatography was used, ensure that the fractions were collected narrowly to exclude overlapping impurities. If the issue persists after chromatography, a final recrystallization step may be necessary to obtain a crystalline solid. Treatment of a solution of the product with activated charcoal before a final filtration and solvent evaporation can also help remove colored impurities.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.[1]- Scratch the inside of the flask at the liquid-air interface with a glass rod to induce crystallization.[7]- Add a seed crystal of the compound to the cooled solution.[6]
Product "oils out" instead of forming crystals. - The solution is cooling too quickly.- High concentration of impurities.- The chosen solvent is not suitable.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1]- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[7]- Consider a different recrystallization solvent or a mixed-solvent system.[3]
Low recovery of purified product. - The compound has significant solubility in the cold recrystallization solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use a minimal amount of cold solvent to wash the crystals.- Preheat the filtration apparatus before hot filtration to prevent clogging.
Crystals are colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that this may reduce your overall yield.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. - The chosen eluent system is not optimal.- Adjust the polarity of the eluent. Use TLC to test different solvent systems to find one that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.[8]
The product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).[1]
Cracking or channeling of the silica (B1680970) gel. - Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[1]
The sample is not soluble in the eluent for loading. - The sample has low solubility in the mobile phase.- Use the "dry loading" technique: dissolve your crude product in a solvent in which it is soluble, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can be carefully added to the top of the column.[8][9]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This is a general protocol for the recrystallization of this compound. The ideal solvent or solvent system should be determined experimentally. A good starting point is a mixture of ethyl acetate and hexane or ethanol (B145695) and water.

  • Solvent Selection: In a test tube, determine the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[3][6]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[1][3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a standard procedure for purifying this compound using flash column chromatography with silica gel.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal system should provide an Rf value of ~0.3-0.4 for the desired compound and good separation from impurities.[6][8]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.[6][9]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.[8]

    • Dry Loading: If the product is not soluble in the eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.[8][9]

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).[3]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[3][9]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[9]

Visualizations

PurificationWorkflow General Purification Workflow for this compound crude_product Crude Synthesized Product initial_analysis Initial Purity Assessment (TLC, NMR) crude_product->initial_analysis decision Purity Acceptable? initial_analysis->decision purification_method Select Purification Method decision->purification_method No final_product Purified Product decision->final_product Yes recrystallization Recrystallization purification_method->recrystallization column_chromatography Column Chromatography purification_method->column_chromatography final_analysis Final Purity and Characterization (NMR, HPLC, MS) recrystallization->final_analysis column_chromatography->final_analysis final_analysis->final_product

Caption: A general workflow for the purification of this compound.

TroubleshootingTree Troubleshooting Purification Issues start Impure Product After Initial Purification check_method Which method was used? start->check_method recrystallization Recrystallization check_method->recrystallization Recrystallization column Column Chromatography check_method->column Column Chromatography recrystallization_issue What is the issue? recrystallization->recrystallization_issue no_crystals No Crystals Formed recrystallization_issue->no_crystals No Crystals oiling_out Product Oiled Out recrystallization_issue->oiling_out Oiling Out low_yield Low Yield recrystallization_issue->low_yield Low Yield solve_no_crystals Concentrate solution or scratch flask no_crystals->solve_no_crystals solve_oiling Cool slowly, change solvent oiling_out->solve_oiling solve_low_yield Ensure complete cooling, minimal wash low_yield->solve_low_yield column_issue What is the issue? column->column_issue poor_separation Poor Separation column_issue->poor_separation Poor Separation no_elution Product Not Eluting column_issue->no_elution No Elution solve_separation Optimize eluent with TLC poor_separation->solve_separation solve_no_elution Increase eluent polarity no_elution->solve_no_elution

Caption: A decision-making diagram for troubleshooting common purification issues.

References

Resolving poor solubility of N-(2-hydroxyethyl)-2-phenylacetamide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(2-hydroxyethyl)-2-phenylacetamide

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (CAS: 6269-99-4, Molecular Formula: C₁₀H₁₃NO₂) is a chemical compound with a molecular weight of 179.22 g/mol .[1] Like many organic molecules with aromatic rings, it is expected to have poor aqueous solubility. This is a critical issue in experimental biology and drug development because compounds must typically be dissolved in an aqueous-based medium to ensure bioavailability and accurate results in biological assays.

Q2: What is the expected solubility of this compound in common laboratory solvents?

Q3: My compound is dissolved in 100% DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?

A3: This phenomenon, often called "crashing out," is common for poorly soluble compounds. It occurs when the compound moves from a favorable organic solvent to a less favorable aqueous environment. Here are several strategies to prevent this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single one.

  • Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and adding the DMSO stock solution dropwise while vortexing can improve dispersion and prevent immediate precipitation.

  • Employ Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes that encapsulate the compound, keeping it dispersed in the aqueous phase.

Q4: I am observing inconsistent results in my solubility assays. What could be the cause?

A4: Inconsistent results in solubility assays can arise from several factors:

  • Insufficient Equilibration Time: Ensure that you are allowing enough time for the compound to reach its equilibrium solubility. This can be verified by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to see if the concentration has plateaued.

  • Temperature Fluctuations: Solubility is temperature-dependent. Conduct your experiments in a temperature-controlled environment, such as a shaker or water bath.

  • Solid-State Form: The compound may exist in different polymorphic forms, which can have different solubilities.

Q5: Are there any known biological signaling pathways associated with this compound?

A5: There is no direct evidence in the available literature linking this compound to a specific signaling pathway. However, a structurally similar compound, 2-phenylacetamide (B93265), has been shown to inhibit renal fibrosis by mediating the MAPK signaling pathway.[4] This suggests that this compound could potentially interact with similar pathways, though this would require experimental validation.

Data Presentation

Qualitative Solubility of this compound and Related Analogs
SolventCompoundPredicted SolubilityNotes
WaterThis compoundPoorly SolubleThe presence of polar hydroxyl and amide groups is offset by the non-polar phenyl ring.
Water2-Phenylacetamide (analog)3.84 g/L (Predicted)Provides a quantitative estimate for a closely related structure.[5]
Dimethyl Sulfoxide (DMSO)This compoundSolubleA common polar aprotic solvent for creating high-concentration stock solutions.
EthanolThis compoundSolubleA polar protic solvent that can be used as a primary solvent or co-solvent.
MethanolThis compoundSolubleAnother suitable polar protic solvent.
Common Solvents for Initial Solubility Testing
SolventPolarity IndexCommon Use in Biological AssaysKey Considerations
Dimethyl Sulfoxide (DMSO)7.2Universal solvent for high-concentration stock solutions.Well-tolerated by most cell lines at ≤ 0.5%. Can have biological effects at higher concentrations.
Ethanol (EtOH)5.2Used for compounds soluble in alcohols.Can be toxic to cells at higher concentrations. Evaporation can alter concentration.
N,N-Dimethylformamide (DMF)6.4A stronger solvent for highly insoluble compounds.Higher toxicity than DMSO. Use with caution and appropriate controls.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard method for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 179.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh 1-5 mg of this compound and place it into a sterile vial.

  • Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required for a 10 mM stock solution: Volume (µL) = (Mass (mg) / 179.22 g/mol ) * 100,000

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes. Visually inspect the solution to ensure no solid particles remain.

  • Sonication (Optional): If particles are still visible, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium

This protocol provides a method for diluting the DMSO stock solution into an aqueous buffer or cell culture medium while minimizing precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer or cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Pre-warm Aqueous Medium: If for cell-based assays, pre-warm the aqueous medium to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation from a large change in solvent polarity, first create an intermediate dilution. For example, dilute the 10 mM stock 1:10 in DMSO to make a 1 mM solution.

  • Final Dilution: Add the DMSO stock (or intermediate dilution) to the aqueous medium dropwise while continuously vortexing or stirring. This rapid mixing helps to disperse the compound before it can aggregate and precipitate.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to your cells or interferes with the assay (typically ≤ 0.5%).

  • Vehicle Control: Always include a vehicle control in your experiment, which consists of the aqueous medium with the same final concentration of DMSO but without the compound.

Mandatory Visualizations

Experimental Workflow for Solubilization

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound calc Calculate Solvent Volume weigh->calc add_dmso Add DMSO calc->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store intermediate Intermediate Dilution (in DMSO) store->intermediate Use Aliquot final_dilution Final Dilution in Aqueous Medium intermediate->final_dilution add_dropwise Add Dropwise While Vortexing final_dilution->add_dropwise assay Use in Assay add_dropwise->assay G cluster_mapk MAPK Signaling Pathway compound 2-Phenylacetamide (Analog of Target Compound) erk ERK compound->erk Inhibits jnk JNK compound->jnk Inhibits p38 p38 compound->p38 Inhibits fibrosis Renal Fibrosis erk->fibrosis Promotes jnk->fibrosis Promotes p38->fibrosis Promotes renin Renin-Angiotensin System (RAAS) renin->erk Activates renin->jnk Activates renin->p38 Activates ros Oxidative Stress ros->erk Activates ros->jnk Activates ros->p38 Activates

References

Technical Support Center: Monitoring N-(2-hydroxyethyl)-2-phenylacetamide Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of N-(2-hydroxyethyl)-2-phenylacetamide via Thin-Layer Chromatography (TLC).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the TLC monitoring of the this compound synthesis.

Q1: I don't see any spots on my TLC plate after development and visualization.

A1: This issue can arise from several factors:

  • Sample Concentration: Your sample may be too dilute. Try concentrating the reaction mixture before spotting it on the TLC plate.

  • UV Inactivity and Ineffective Staining: While the phenyl group in both phenylacetic acid and the product should be UV-active, ethanolamine (B43304) is not. If you are relying solely on a UV lamp, you will not see the ethanolamine spot. Furthermore, if your product concentration is very low, the UV quench may be too faint to observe. In this case, a chemical stain is necessary. If a stain was used and no spots appeared, the stain may be old, improperly prepared, or unsuitable for the functional groups present.

  • Volatility: Ethanolamine is a relatively volatile compound and may evaporate from the TLC plate, especially if heated.

Q2: The spots on my TLC plate are streaking or elongated.

A2: Streaking is a common problem in TLC and can be caused by:

  • Overloading: The most common cause is applying too much sample to the plate. Dilute your sample and re-spot.

  • High Polarity: Phenylacetic acid is a carboxylic acid and ethanolamine is a polar amine. Both can interact strongly with the polar silica (B1680970) gel stationary phase, leading to streaking. To mitigate this, you can add a small amount of a polar solvent like methanol (B129727) to your eluent or modify the eluent with a few drops of acetic acid (to help with the carboxylic acid) or triethylamine (B128534) (to help with the amine).

  • Inappropriate Solvent System: The chosen eluent may not be optimal for your compounds. Experiment with different solvent systems of varying polarities.

Q3: The spots for my starting material and product are very close together or overlapping.

A3: Poor separation is a frequent challenge. To improve the resolution between your spots:

  • Change the Solvent System: The polarity of your eluent is critical. If the spots are too close together, you need to try a different solvent system. A common starting point is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). You can systematically vary the ratio of these solvents to achieve optimal separation. Another option to try is a mixture of dichloromethane (B109758) and methanol.

  • Use a Longer TLC Plate: A longer plate provides more distance for the compounds to travel, which can lead to better separation.

  • Two-Dimensional TLC: For complex mixtures or difficult separations, 2D-TLC can be employed. This involves running the plate in one solvent system, drying it, rotating it 90 degrees, and then running it in a second, different solvent system.

Q4: I see an unexpected spot on my TLC plate.

A4: The appearance of unexpected spots can indicate:

  • Impurities: Your starting materials may not be pure. It is good practice to run a TLC of each starting material individually.

  • Side Products: The reaction may be producing side products. Adjusting reaction conditions such as temperature or reaction time might minimize their formation.

  • Decomposition: One of your compounds might be decomposing on the silica gel plate. This can be checked by running a 2D TLC. If a compound is unstable, a spot will appear below the diagonal after the second development.

Q5: My phenylacetic acid starting material is stuck at the baseline.

A5: Carboxylic acids can strongly adsorb to the silica gel. To encourage it to move up the plate, add a small amount of acetic acid (e.g., 0.5-2%) to your developing solvent. This helps to protonate the silica gel surface and reduce the strong interaction with the acidic starting material.

Q6: I can't see the ethanolamine spot.

A6: Ethanolamine is not UV-active and is a small, polar molecule that can be difficult to visualize. To see it, you will need to use a chemical stain. A ninhydrin (B49086) stain is specific for primary amines and will produce a colored spot (often purple or pink) upon heating. Alternatively, a potassium permanganate (B83412) stain can visualize the alcohol group in ethanolamine.

Data Presentation

The following table provides estimated Rf values for this compound and its precursors in common TLC solvent systems. Please note that these are approximate values and can vary depending on the specific experimental conditions (e.g., TLC plate manufacturer, chamber saturation, temperature).

CompoundFunctional GroupExpected Rf (30% Ethyl Acetate in Hexane)Expected Rf (95:5 Dichloromethane:Methanol)
Phenylacetic AcidCarboxylic Acid~ 0.1 - 0.2~ 0.3 - 0.4
EthanolaminePrimary Amine, Alcohol~ 0.0 - 0.1~ 0.1 - 0.2
This compoundAmide, Alcohol~ 0.4 - 0.6~ 0.5 - 0.7

Experimental Protocols

TLC Monitoring of the Reaction
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for spotting: one for the starting material (phenylacetic acid), one for a co-spot (starting material + reaction mixture), and one for the reaction mixture.

  • Spotting:

    • In the first lane, apply a small spot of a dilute solution of phenylacetic acid.

    • In the second lane (co-spot), apply a spot of the phenylacetic acid solution, and then, on top of the same spot, apply a small spot of the reaction mixture.

    • In the third lane, apply a small spot of the reaction mixture.

    • Ensure the spots are small and concentrated by applying the solution in several small portions, allowing the solvent to evaporate between applications.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 30% ethyl acetate in hexane). The solvent level must be below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots. Subsequently, use a chemical stain for complete visualization.

Visualization Techniques
  • UV Light (Non-destructive):

    • Procedure: After the TLC plate is dry, place it under a UV lamp (254 nm).

    • Expected Results: Phenylacetic acid and this compound contain a phenyl ring and should appear as dark spots against the fluorescent background of the TLC plate. Ethanolamine will not be visible.

  • Potassium Permanganate (KMnO₄) Stain (Destructive, General):

    • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Procedure: Dip the dried TLC plate into the stain solution or spray the plate evenly. Gently heat the plate with a heat gun.

    • Expected Results: Most organic compounds, including the starting materials and the product, will appear as yellow or brown spots on a purple background.[1]

  • Ninhydrin Stain (Destructive, Specific for Primary Amines):

    • Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.

    • Procedure: Dip the dried TLC plate into the ninhydrin solution or spray the plate. Heat the plate gently with a heat gun.

    • Expected Results: Ethanolamine, being a primary amine, will appear as a colored spot (typically pink or purple).

  • Bromocresol Green Stain (Destructive, Specific for Acidic Compounds):

    • Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M aqueous NaOH dropwise until the solution just turns blue.

    • Procedure: Dip the dried TLC plate into the stain solution or spray the plate.

    • Expected Results: Phenylacetic acid will appear as a yellow spot on a blue or green background.

Mandatory Visualizations

Reaction_Monitoring_Workflow cluster_reaction This compound Synthesis Phenylacetic_Acid Phenylacetic Acid Amidation Amidation Reaction Phenylacetic_Acid->Amidation Ethanolamine Ethanolamine Ethanolamine->Amidation Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Amidation Product N-(2-hydroxyethyl)-2- phenylacetamide Amidation->Product

Caption: Chemical reaction for the synthesis of this compound.

TLC_Troubleshooting_Workflow Start Start TLC Analysis TLC_Issue Problem with TLC Result? Start->TLC_Issue No_Spots No Spots Visible TLC_Issue->No_Spots Yes Streaking Spots are Streaking TLC_Issue->Streaking Yes Poor_Separation Poor Separation (Overlapping Spots) TLC_Issue->Poor_Separation Yes Unexpected_Spots Unexpected Spots Appear TLC_Issue->Unexpected_Spots Yes End Satisfactory TLC TLC_Issue->End No Action_Concentrate Concentrate Sample No_Spots->Action_Concentrate Action_Stain Use a Different/Fresh Stain No_Spots->Action_Stain Action_Dilute Dilute Sample Streaking->Action_Dilute Action_Modify_Eluent Modify Eluent (add acid/base) Streaking->Action_Modify_Eluent Action_Change_Solvent Change Solvent System Ratio or Type Poor_Separation->Action_Change_Solvent Action_Longer_Plate Use a Longer TLC Plate Poor_Separation->Action_Longer_Plate Action_Check_Purity Check Starting Material Purity Unexpected_Spots->Action_Check_Purity Action_Adjust_Conditions Adjust Reaction Conditions Unexpected_Spots->Action_Adjust_Conditions Action_Concentrate->Start Action_Stain->Start Action_Dilute->Start Action_Modify_Eluent->Start Action_Change_Solvent->Start Action_Longer_Plate->Start Action_Check_Purity->Start Action_Adjust_Conditions->Start

Caption: Troubleshooting workflow for common TLC issues.

References

Avoiding byproduct formation in N-(2-hydroxyethyl)-2-phenylacetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-hydroxyethyl)-2-phenylacetamide. Our aim is to help you overcome common challenges, particularly the avoidance of byproduct formation, and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from phenylacetic acid and ethanolamine (B43304)?

A1: The two primary byproducts of concern are:

  • Phenylacetic acid: Unreacted starting material that can be difficult to separate from the product due to similar polarities.

  • 2-hydroxyethyl-2-phenylacetate: An ester formed from the reaction of the carboxylic acid of phenylacetic acid with the hydroxyl group of ethanolamine. This is a common side reaction under certain conditions.[1][2]

Q2: How can I minimize the formation of the ester byproduct?

A2: Minimizing ester formation involves optimizing reaction conditions to favor amidation over esterification. Key strategies include:

  • Avoiding acidic catalysts: Fischer esterification is catalyzed by acid.[3] Using neutral or slightly basic conditions can disfavor the esterification side reaction.

  • Using a coupling agent: Activating the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can promote the formation of the amide bond specifically.[4][5]

  • Controlling temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is important to find the optimal temperature for amidation.

Q3: What is the role of a coupling agent in this synthesis?

A3: A coupling agent, such as DCC, activates the carboxylic acid group of phenylacetic acid, making it more susceptible to nucleophilic attack by the amine group of ethanolamine. This directed activation significantly improves the rate and selectivity of the amide bond formation, thereby reducing the likelihood of side reactions like esterification.[5] However, be aware that the use of coupling agents like DCC will introduce byproducts like dicyclohexylurea (DCU), which needs to be removed during purification.[4]

Q4: How can I effectively remove unreacted phenylacetic acid from my final product?

A4: Unreacted phenylacetic acid can be removed by washing the crude product with a mild aqueous base solution, such as 10% sodium carbonate or sodium bicarbonate.[6][7] The acidic phenylacetic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer, while the neutral amide product remains in the organic layer.

Q5: What are the best purification methods for this compound?

A5: The most effective purification techniques are:

  • Recrystallization: This is an excellent method for obtaining a highly pure crystalline product, provided a suitable solvent system is identified.[8]

  • Column Chromatography: This technique is very effective for separating the desired product from byproducts and unreacted starting materials, especially if they have different polarities.[4][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. - Formation of byproducts.- Increase reaction time or gently heat the reaction mixture.[9] - Optimize the temperature; start at room temperature and gradually increase if necessary. - Ensure vigorous stirring to maintain a homogeneous mixture. - Implement strategies to minimize byproduct formation (see below).
Presence of a Significant Amount of Phenylacetic Acid in the Product - Insufficient reaction time. - Incomplete activation of the carboxylic acid (if using a coupling agent).- Extend the reaction time. - Ensure the coupling agent is added under appropriate conditions (e.g., anhydrous) and in the correct stoichiometric amount. - After the reaction, perform a wash with a 10% sodium carbonate solution to remove the acidic impurity.[6][7]
Detection of an Ester Byproduct (2-hydroxyethyl-2-phenylacetate) - Reaction conditions favor esterification (e.g., presence of an acid catalyst). - High reaction temperatures.- Avoid acidic conditions. If an acid catalyst was used, consider alternative methods like using a coupling agent.[3] - Lower the reaction temperature. - Use a direct amidation catalyst that favors amide formation.[10]
Formation of an Insoluble White Precipitate (if using DCC) - This is likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[4]- The DCU precipitate can be removed by filtration before work-up.
Difficulty in Purifying the Product - Similar polarities of the product and impurities.- For column chromatography, try a different solvent system with a shallower polarity gradient to improve separation.[4] - For recrystallization, screen a variety of solvent systems to find one that provides good differential solubility between the product and impurities.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Coupling Agent (DCC)

This protocol is designed to favor amidation and minimize the formation of the ester byproduct.

Materials:

  • Phenylacetic acid

  • Ethanolamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • 10% Sodium carbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • In a round-bottom flask, dissolve phenylacetic acid (1 equivalent) and a catalytic amount of DMAP in anhydrous DCM.

  • Add ethanolamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture dropwise over 30 minutes. An ice bath can be used to control any exotherm.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 10% sodium carbonate solution (to remove unreacted phenylacetic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Purification by Recrystallization

This protocol is suitable for the final purification step to obtain a highly pure, crystalline product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexane, or isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent mixture in which the crude product is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Phenylacetic Acid + Ethanolamine activation Add Coupling Agent (DCC) & Catalyst (DMAP) in DCM reactants->activation stirring Stir at Room Temperature activation->stirring filtration Filter to Remove DCU stirring->filtration wash Aqueous Wash (10% Na2CO3, H2O, Brine) filtration->wash dry_concentrate Dry (MgSO4) & Concentrate wash->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography recrystallization Recrystallization chromatography->recrystallization product Pure N-(2-hydroxyethyl) -2-phenylacetamide recrystallization->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_analysis Analysis of Crude Product cluster_solutions Solutions start Low Yield or Impure Product check_ester Ester Byproduct Present? start->check_ester check_acid Unreacted Phenylacetic Acid? start->check_acid solution_ester Optimize Reaction: - Avoid Acid - Lower Temperature - Use Coupling Agent check_ester->solution_ester Yes solution_acid Improve Reaction: - Increase Reaction Time - Check Reagent Stoichiometry Purification: - Wash with Na2CO3 check_acid->solution_acid Yes

Caption: Troubleshooting decision tree for byproduct formation.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of N-(2-hydroxyethyl)-2-phenylacetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic properties of N-(2-hydroxyethyl)-2-phenylacetamide and its analogs, targeting researchers, scientists, and professionals in drug development. The content herein is based on experimental data from multiple studies, offering an objective overview of the compounds' performance against various cancer cell lines.

Quantitative Analysis of Cytotoxicity

The cytotoxic activity of various phenylacetamide derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.

Compound IDSubstitution on Phenyl RingCell LineIC50 (µM)Reference CompoundIC50 (µM)
3j p-NO2MDA-MB-4680.76 ± 0.09Doxorubicin (B1662922)0.38 ± 0.07
3b m-FMDA-MB-4681.5 ± 0.12Doxorubicin0.38 ± 0.07
3f p-ClMDA-MB-4681 ± 0.13Doxorubicin0.38 ± 0.07
3g o-OCH3MDA-MB-4681.3 ± 0.03Doxorubicin0.38 ± 0.07
3d Not SpecifiedMDA-MB-4680.6 ± 0.08DoxorubicinNot Specified
3e m-ClPC120.67 ± 0.12Doxorubicin2.6 ± 0.13
3a o-FPC12Not SpecifiedDoxorubicin2.6 ± 0.13
3i o-NO2PC12Not SpecifiedDoxorubicin2.6 ± 0.13
3h p-OCH3PC121.73 ± 0.13Doxorubicin2.6 ± 0.13
3d Not SpecifiedPC120.6 ± 0.08DoxorubicinNot Specified
3c Not SpecifiedMCF-70.7 ± 0.08DoxorubicinNot Specified
3d Not SpecifiedMCF-70.7 ± 0.4DoxorubicinNot Specified
2b p-NO2 (on N-phenyl)PC352Imatinib40
2c m-NO2 (on N-phenyl)PC380Imatinib40
2c p-NO2 (on N-phenyl)MCF-7100Imatinib98

Data compiled from multiple sources.[1][2][3]

The structure-activity relationship (SAR) analysis reveals that the nature and position of substituents on the phenyl ring significantly influence the cytotoxic activity of phenylacetamide derivatives.[1][4] For instance, electron-withdrawing groups like nitro (NO2) and halogens (F, Cl) at specific positions can enhance cytotoxicity.[1][2] Notably, some derivatives have shown cytotoxic effects comparable to or even exceeding that of the standard chemotherapeutic drug doxorubicin in certain cell lines.[1]

Experimental Protocols

The evaluation of the cytotoxic and pro-apoptotic activities of phenylacetamide derivatives involved several key experimental procedures:

Cell Culture and Cytotoxicity Assay (MTT Assay): Human cancer cell lines (MCF7, MDA-MB468, and PC12) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1] For the cytotoxicity assay, cells were seeded in 96-well plates and treated with various concentrations of the synthesized phenylacetamide derivatives.[1] The cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[1] The results were used to calculate the IC50 values.[1]

Apoptosis Detection: The induction of apoptosis, or programmed cell death, is a desired characteristic of anticancer agents. The following methods were employed to assess apoptosis:

  • TUNEL Assay: This assay was used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1]

  • Caspase-3 Activity: The activity of caspase-3, a key executioner caspase in the apoptotic pathway, was measured to confirm the induction of apoptosis.[1]

  • Real-time PCR: The expression levels of apoptosis-related genes, such as the pro-apoptotic Bax and FasL, and the anti-apoptotic Bcl-2, were quantified using real-time polymerase chain reaction.[1]

Signaling Pathways and Mechanisms of Action

Studies suggest that phenylacetamide derivatives exert their cytotoxic effects primarily through the induction of apoptosis.[1][3] The activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways has been implicated.[1][3]

One of the studied derivatives, compound 3d, was found to upregulate the expression of Bax and FasL RNA while downregulating the anti-apoptotic Bcl-2.[1] This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the caspase cascade, culminating in apoptosis.[1]

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and the proposed signaling pathway for apoptosis induction by phenylacetamide derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Screening cluster_apoptosis Apoptosis Mechanism Studies synthesis Synthesis of Phenylacetamide Analogs characterization Structural Characterization (NMR, IR, MS) synthesis->characterization treatment Treatment with Analogs characterization->treatment cell_culture Cancer Cell Line Culture (e.g., MCF7, MDA-MB468, PC12) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assays Apoptosis Assays ic50->apoptosis_assays caspase Caspase-3 Activity Assay apoptosis_assays->caspase tunel TUNEL Assay (DNA Fragmentation) apoptosis_assays->tunel qpcr Real-time PCR (Bax, Bcl-2, FasL expression) apoptosis_assays->qpcr

Experimental workflow for cytotoxicity and apoptosis assessment.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway phenylacetamide Phenylacetamide Derivatives fasl Upregulation of FasL phenylacetamide->fasl bax Upregulation of Bax phenylacetamide->bax bcl2 Downregulation of Bcl-2 phenylacetamide->bcl2 death_receptor Death Receptor Activation fasl->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mitochondria Mitochondrial Disruption bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic signaling pathway induced by phenylacetamide derivatives.

References

A Comparative Guide to N-(2-hydroxyethyl)-2-phenylacetamide and Other Phenylacetamides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials and synthetic intermediates is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic campaign. Phenylacetamides are a versatile class of compounds widely employed as precursors in the synthesis of pharmaceuticals and other biologically active molecules. This guide provides an objective comparison of N-(2-hydroxyethyl)-2-phenylacetamide with other common phenylacetamide derivatives, focusing on their relative performance in key synthetic transformations. The information presented is supported by experimental data to facilitate informed decision-making in your research and development endeavors.

Introduction to Phenylacetamides in Synthesis

Phenylacetamide and its derivatives serve as crucial building blocks in organic synthesis, primarily as precursors to phenylethylamines, a structural motif present in numerous psychoactive compounds and pharmaceuticals. The reactivity of the amide functionality allows for a variety of chemical transformations, with reduction to the corresponding amine being one of the most common and valuable reactions. The nature of the substituent on the amide nitrogen can influence the physical properties, reactivity, and ultimately the synthetic utility of the phenylacetamide derivative.

This guide will focus on a comparative analysis of this compound against unsubstituted phenylacetamide and N-methyl-2-phenylacetamide, exploring their synthesis and subsequent reduction to the corresponding phenylethylamines.

Synthesis of Phenylacetamide Derivatives: A Comparative Overview

The accessibility of a starting material is a key consideration in synthetic planning. Phenylacetamides are most commonly synthesized via the amidation of phenylacetic acid or its derivatives with the appropriate amine.

Table 1: Comparison of Synthetic Yields for Various Phenylacetamides

Phenylacetamide DerivativeStarting MaterialsReaction ConditionsReported Yield (%)Reference
This compound Phenylacetic acid, EthanolamineEDC, HOBt, AcetonitrileNot explicitly found[1]
Phenylacetamide Benzyl (B1604629) cyanide35% Hydrochloric acid, 40°C82-86
N-Methyl-2-oxo-2-phenylacetamide Phenylglyoxylic acid, Methylamine hydrochlorideThionyl chloride, Triethylamine, DCM75-85
2-Chloro-N-phenylacetamide Substituted aniline (B41778), Chloroacetyl chlorideGlacial acetic acid, Sodium acetate79[2]
N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates Isatin, 2-chloro-N-phenylacetamidePotassium carbonate, DMF78-80[3]

Note: Direct comparative studies under identical conditions are limited in the available literature. The yields reported are from different sources and may not be directly comparable.

Experimental Protocol: General Synthesis of N-substituted Phenylacetamides

The following protocol outlines a general procedure for the synthesis of N-substituted phenylacetamides from a substituted aniline and chloroacetyl chloride.[2]

Materials:

  • Substituted aniline (0.02 mol)

  • Glacial acetic acid (60 mL)

  • Saturated solution of sodium acetate

  • Chloroacetyl chloride (0.02 mol)

  • Ice-cold water

  • Ethanol (B145695)

Procedure:

  • Dissolve the respective amine (0.02 mol) in 60 mL of glacial acetic acid and a saturated solution of sodium acetate.

  • In a fume hood, add chloroacetyl chloride (0.02 mol) dropwise to the reaction mixture.

  • Stir the reaction for 1 hour.

  • Pour the resulting precipitate into ice-cold water.

  • Recover the crude product by filtration.

  • Wash the product with a very dilute solution of glacial acetic acid.

  • Recrystallize the product from a mixture of ethanol and water to obtain the pure N-substituted phenylacetamide.

Caption: General workflow for the synthesis of N-substituted phenylacetamides.

Reduction of Phenylacetamides to Phenylethylamines: A Comparative Analysis

The reduction of the amide functionality to an amine is a key transformation for this class of compounds. Various reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) being one of the most common and potent. The choice of the N-substituent can influence the reaction conditions and the overall efficiency of the reduction.

Table 2: Qualitative Comparison of Phenylacetamide Reduction

Phenylacetamide DerivativeReducing AgentExpected ProductKey Considerations
This compound LiAlH₄N-(2-hydroxyethyl)phenylethylamineThe hydroxyl group will react with LiAlH₄, requiring at least one extra equivalent of the reducing agent.
Phenylacetamide LiAlH₄PhenylethylamineStandard amide reduction.
N-Methyl-2-phenylacetamide LiAlH₄N-MethylphenylethylamineStandard secondary amide reduction.
Experimental Protocol: General Procedure for the Reduction of Phenylacetamides with LiAlH₄

The following is a generalized protocol for the reduction of an amide to an amine using lithium aluminum hydride.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the phenylacetamide derivative in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time (monitoring by TLC is recommended).

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Stir the resulting mixture at room temperature until a granular precipitate forms.

  • Filter the precipitate and wash it with THF.

  • Dry the combined filtrate and washings over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude phenylethylamine derivative.

  • Purify the product as necessary (e.g., by distillation or chromatography).

Caption: General workflow for the reduction of phenylacetamides to phenylethylamines.

Conclusion and Future Outlook

This compound represents a valuable synthetic intermediate, particularly for the preparation of N-(2-hydroxyethyl)phenylethylamine and its derivatives. While its synthesis follows standard amidation procedures, the presence of the hydroxyl group is a key differentiator in its reactivity, especially in reduction reactions where it consumes an additional equivalent of hydride reagent.

In comparison to unsubstituted phenylacetamide and N-alkyl-phenylacetamides, the choice of this compound as a starting material is primarily dictated by the desired final product. The hydroxyl group offers a handle for further functionalization, which can be a significant advantage in the design and synthesis of more complex molecules.

Further research providing direct, quantitative comparisons of the synthesis and reduction of these phenylacetamide derivatives under standardized conditions would be highly beneficial to the scientific community. Such data would allow for a more precise and informed selection of starting materials, leading to more efficient and cost-effective synthetic routes.

References

Biological activity comparison of N-(2-hydroxyethyl)-2-phenylacetamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of N-(2-hydroxyethyl)-2-phenylacetamide derivatives and their structurally related analogues. Due to limited publicly available data on the specific biological targets of this compound, this document synthesizes findings from closely related N-phenylacetamide and 2-phenylacetamide (B93265) derivatives to offer valuable insights for research and drug development. The data presented herein should be interpreted as illustrative of the potential of this class of compounds, with the understanding that the N-(2-hydroxyethyl) substitution may influence biological activity.

Comparative Biological Activities

N-phenylacetamide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects. The following sections summarize the quantitative data from various studies to facilitate a comparison of their efficacy.

Anticancer Activity

Several studies have investigated the cytotoxic effects of N-phenylacetamide derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: Cytotoxicity of Phenylacetamide Derivatives against Cancer Cell Lines

Compound IDDerivative ClassCell LineIC50 (µM)Reference
3d PhenylacetamideMDA-MB-468 (Breast Cancer)0.6 ± 0.08[1][2][3]
PC-12 (Pheochromocytoma)0.6 ± 0.08[1][2][3]
MCF-7 (Breast Cancer)0.7 ± 0.4[1][2][3]
3c PhenylacetamideMCF-7 (Breast Cancer)0.7 ± 0.08[1][2][3]
3j Phenylacetamide (p-nitro substituted)MDA-MB-468 (Breast Cancer)0.76 ± 0.09[1]
2b 2-(4-Fluorophenyl)-N-phenylacetamide (m-nitro)PC3 (Prostate Carcinoma)52[4][5][6][7]
2c 2-(4-Fluorophenyl)-N-phenylacetamide (p-nitro)PC3 (Prostate Carcinoma)80[4][5][6][7]
MCF-7 (Breast Cancer)100[4][5][6][7]
Doxorubicin (Reference Drug)MDA-MB-468 (Breast Cancer)0.38 ± 0.07[1]
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40[5][6][7]
MCF-7 (Breast Cancer)98[5][6][7]

Note: The data presented is for a range of N-phenylacetamide derivatives and not exclusively for this compound analogs. Direct comparison should be made with caution, considering the structural differences.[8]

Enzyme Inhibition

Derivatives of N-phenylacetamide have shown significant inhibitory activity against various enzymes implicated in a range of diseases.

Table 2: Enzyme Inhibitory Activity of N-phenylacetamide Derivatives

Derivative ClassTarget EnzymeCompound ExampleIC50 / Ki
N-phenylacetamide with 1,2,4-triazoleAcetylcholinesterase (AChE)2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide6.68 µM
N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugatesCarbonic Anhydrase (hCA) isoforms-Varied Ki values
Biamide derivativesCannabinoid Receptor 2 (CB2)-Varied binding affinities
2-oxo-N-phenylacetamide containing a dissulfone moietyCRP-like protein (Clp) of Pxo99ACompound D14Kd = 0.52 µM
Antimicrobial Activity

The antimicrobial potential of N-phenylacetamide derivatives has been evaluated against various bacterial and fungal strains.

Table 3: Antibacterial Activity of 2-oxo-N-phenylacetamide Derivatives

Compound IDTarget OrganismEC50 (mg/L)Reference
D14 Xanthomonas oryzae pv. oryzae (Xoo)0.63[9]
Xanthomonas oryzae pv. oryzicola (Xoc)0.79[9]
Bismerthiazol (Commercial Control)Xoo76.59
Xoc83.35
Thiodiazole Copper (Commercial Control)Xoo91.72
Xoc114.00

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the literature for the evaluation of N-phenylacetamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[10]

  • Cell Seeding: Cancer cell lines are cultured and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.[1][10]

  • Compound Treatment: The cells are then treated with various concentrations of the N-phenylacetamide derivatives (e.g., 0.125, 0.25, 0.5, and 1 µM) and incubated for an additional 48 hours.[1][10]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (5 mg/mL) and incubated for 3-4 hours.[1][10]

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[1][10]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[10]

Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory effects of compounds on various human carbonic anhydrase (hCA) isoforms using a stopped-flow instrument to measure the enzyme-catalyzed CO2 hydration.[11]

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the test compounds (0.1 mM) are prepared in distilled, deionized water, with subsequent dilutions made using the assay buffer.[11]

  • Assay Buffer: The assay is conducted in a buffer solution of 10 mM HEPES (pH 7.5) containing 20 mM Na2SO4.[11]

  • Kinetic Measurements: The CO2 concentration is varied (from 1.7 to 17 mM) to determine kinetic parameters and inhibition constants.[11]

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.[12]

  • Compound Preparation: Test compounds are dissolved in a suitable solvent like ethyl acetate (B1210297) to a concentration of 0.1 g/mL.[12]

  • Disc Impregnation: Sterile paper discs (6 mm in diameter) are impregnated with 30 µL of each test solution.[12]

  • Inoculation: The discs are placed on Mueller-Hinton agar (B569324) plates that have been uniformly inoculated with the test microorganisms.[12]

  • Incubation: The plates are incubated at 37°C for 12-16 hours.[12]

  • Zone of Inhibition Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.[12]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures can aid in understanding the mechanisms of action and research methodologies.

General Workflow for Synthesis of N-Alkyl-2-oxo-2-phenylacetamides start Phenylglyoxylic Acid coupling Activation with Coupling Agent (e.g., DCC, EDC) start->coupling amidation Amidation Reaction coupling->amidation amine Amine (e.g., Ethylamine, Methylamine) amine->amidation workup Aqueous Work-up and Extraction amidation->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product N-Alkyl-2-oxo-2-phenylacetamide purification->product

General synthetic workflow for N-alkyl-2-oxo-2-phenylacetamides.

Apoptosis Induction by Phenylacetamide Derivatives compound Phenylacetamide Derivative cell Cancer Cell compound->cell extrinsic Extrinsic Pathway (Death Receptor) cell->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) cell->intrinsic caspase8 Caspase-8 Activation extrinsic->caspase8 bax Bax Upregulation intrinsic->bax bcl2 Bcl-2 Downregulation intrinsic->bcl2 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Workflow for In Vitro Cytotoxicity (MTT) Assay seed Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Phenylacetamide Derivatives incubate1->treat incubate2 Incubate for 48h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 3-4h mtt->incubate3 solubilize Add Solubilization Buffer (DMSO) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

References

The Strategic Advantage of N-(2-hydroxyethyl)-2-phenylacetamide as a Synthetic Intermediate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed comparative analysis reveals the efficacy of N-(2-hydroxyethyl)-2-phenylacetamide as a strategic intermediate in the synthesis of valuable heterocyclic compounds, particularly 2-oxazolines. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its performance against viable alternatives, supported by experimental data and detailed protocols.

In the landscape of organic synthesis, the choice of intermediate is a critical decision that significantly influences the efficiency, yield, and overall success of a synthetic route. This compound has emerged as a particularly advantageous building block, primarily due to its propensity to undergo efficient intramolecular cyclization to form 2-benzyl-2-oxazoline, a versatile precursor for a range of more complex molecules. This guide delves into the comparative efficacy of this compound, examining its performance in the context of its primary application: the synthesis of 2-oxazolines.

Superior Performance in Dehydrative Cyclization

The principal value of this compound as an intermediate lies in its role as a precursor to 2-benzyl-2-oxazoline via dehydrative cyclization. This transformation is a key step in the synthesis of various biologically active compounds and ligands for asymmetric catalysis. The efficiency of this cyclization is a critical measure of the intermediate's efficacy.

Recent studies have highlighted robust methods for the dehydrative cyclization of N-(2-hydroxyethyl)amides, offering high yields and broad functional group tolerance. For instance, the use of triflic acid (TfOH) as a promoter has been shown to be highly effective, generating water as the only byproduct.[1] This approach underscores the "green" potential of utilizing N-(2-hydroxyethyl)amides as intermediates.

While direct, side-by-side comparative studies of the cyclization of various N-substituted 2-phenylacetamides are not extensively documented, the available data for the cyclization of analogous N-(2-hydroxyethyl)amides allows for a compelling evaluation. The yields for the synthesis of various 2-substituted-2-oxazolines from their corresponding N-(2-hydroxyethyl)amide precursors are consistently high, often exceeding 90%.

Table 1: Comparison of Yields for the Synthesis of 2-Substituted-2-Oxazolines via Dehydrative Cyclization of N-(2-hydroxyethyl)amides

N-Acyl Group2-Substituent of Oxazoline (B21484)Catalyst/PromoterYield (%)Reference
PhenylacetylBenzylTriflic Acid96%[1]
BenzoylPhenylStannous Octoate58%[2]
IsobutyrylIsopropylTriflic Acid85%[1]
Pivaloyltert-ButylTriflic Acid78%[1]

The data indicates that the phenylacetyl group of this compound leads to excellent yields in the formation of the corresponding 2-oxazoline, comparable or superior to other alkyl and aryl substituents.

Alternative Intermediates and Synthetic Routes

The primary alternatives to using this compound as an intermediate for 2-benzyl-2-oxazoline involve different synthetic strategies for the formation of the oxazoline ring or the use of other N-substituted phenylacetamides in different reaction pathways.

1. Alternative N-Substituted Phenylacetamides:

  • N-Methyl-2-phenylacetamide & N-Benzyl-2-phenylacetamide: These amides are common intermediates in their own right, often used in acylation reactions or as precursors for more complex amide-containing structures.[3][4] However, they lack the hydroxyethyl (B10761427) group necessary for the direct intramolecular cyclization to form an oxazoline ring. Their utility lies in synthetic pathways where the amide bond itself is the key functional group for further transformations, rather than serving as a precursor to a heterocyclic ring. For instance, N-benzyl-2-phenylacetamide has been studied in alkylation reactions, where its reactivity was compared to other N-substituted-2-phenylacetamides.[4]

2. Alternative Synthetic Routes to Amides:

The synthesis of the this compound intermediate itself can be compared to other amidation methods. Direct amidation of phenylacetic acid with ethanolamine (B43304) can be achieved using various catalysts. While specific yield data for this exact reaction is not always available in comparative studies, related amidations of phenylacetic acid with other amines, such as benzylamine (B48309), have been reported with high yields using catalysts like nickel(II) chloride.[3] This suggests that the synthesis of the primary intermediate is efficient and comparable to other modern amidation protocols.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-2-Oxazoline from this compound via Triflic Acid-Promoted Dehydrative Cyclization

This protocol is adapted from a general procedure for the synthesis of 2-oxazolines.[1]

Materials:

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C, add triflic acid (0.1 mmol, 10 mol%) dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-benzyl-2-oxazoline.

Expected Yield: ~96%[1]

Protocol 2: Synthesis of N-Benzyl-2-phenylacetamide (Alternative Intermediate)

This protocol is a representative example of a direct amidation reaction.[3]

Materials:

  • Phenylacetic acid

  • Benzylamine

  • Nickel(II) chloride (NiCl2)

  • Toluene (B28343)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of phenylacetic acid (2.0 mmol) in toluene (20 mL), add NiCl2 (0.2 mmol, 10 mol%).

  • Stir the mixture at 80 °C for 10 minutes.

  • Add benzylamine (2.4 mmol) to the reaction mixture.

  • Seal the vessel and stir the mixture for 20 hours at 110 °C.

  • Cool the reaction mixture to room temperature and filter to recover the catalyst.

  • Wash the filtrate with 1 M HCl and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield N-benzyl-2-phenylacetamide.

Expected Yield: Up to 99%[3]

Visualization of Synthetic Pathways

To further elucidate the synthetic logic, the following diagrams illustrate the key reaction pathways.

Synthesis_Pathway cluster_0 Synthesis of this compound cluster_1 Application as an Intermediate Phenylacetic Acid Phenylacetic Acid Amidation Amidation Phenylacetic Acid->Amidation Ethanolamine Ethanolamine Ethanolamine->Amidation This compound This compound Amidation->this compound Cyclization Cyclization This compound->Cyclization 2-Benzyl-2-oxazoline 2-Benzyl-2-oxazoline Cyclization->2-Benzyl-2-oxazoline Further Synthesis Further Synthesis 2-Benzyl-2-oxazoline->Further Synthesis

Caption: Synthetic pathway from starting materials to 2-benzyl-2-oxazoline via the this compound intermediate.

Alternative_Intermediates cluster_main This compound cluster_alt Alternative Intermediates Main_Intermediate N-(2-hydroxyethyl)- 2-phenylacetamide Cyclization Intramolecular Cyclization Main_Intermediate->Cyclization Oxazoline 2-Benzyl-2-oxazoline Cyclization->Oxazoline Alt_Intermediate_1 N-Methyl-2-phenylacetamide Other_Reactions Acylation, Alkylation, etc. Alt_Intermediate_1->Other_Reactions Alt_Intermediate_2 N-Benzyl-2-phenylacetamide Alt_Intermediate_2->Other_Reactions Different_Products Amide-based Products Other_Reactions->Different_Products

Caption: Comparison of the primary synthetic utility of this compound versus alternative N-substituted phenylacetamides.

Conclusion

This compound stands out as a highly effective intermediate for the synthesis of 2-benzyl-2-oxazoline. The high yields achieved in its dehydrative cyclization, coupled with the development of environmentally benign catalytic methods, underscore its strategic value in synthetic chemistry. While alternative N-substituted phenylacetamides are valuable in their own right for other types of transformations, they do not offer the direct and efficient pathway to the versatile oxazoline scaffold that this compound provides. For researchers focused on the synthesis of heterocyclic compounds derived from 2-oxazolines, this compound represents a superior and strategically sound choice of intermediate.

References

A Researcher's Guide to Investigating Antibody Cross-Reactivity Against N-(2-hydroxyethyl)-2-phenylacetamide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies developed against small molecule-protein conjugates is critical. This guide provides a comparative framework for evaluating the cross-reactivity of antibodies targeting N-(2-hydroxyethyl)-2-phenylacetamide, a small molecule hapten. In the absence of direct experimental data in the public domain for this specific conjugate, this guide synthesizes established principles of immunochemistry to predict and assess antibody specificity.

Predicted Cross-Reactivity Profile

The cross-reactivity of an antibody is determined by its affinity for molecules that are structurally similar to the original immunizing hapten. For antibodies raised against this compound, cross-reactivity would be expected with compounds sharing core structural motifs. The degree of cross-reactivity is generally inversely proportional to the extent of structural deviation from the parent molecule.

Table 1: Predicted Cross-Reactivity of Anti-N-(2-hydroxyethyl)-2-phenylacetamide Antibodies with Structurally Related Compounds

Compound NameStructureKey Structural Differences from ImmunogenPredicted Cross-Reactivity
This compound (Immunogen) -100%
2-PhenylacetamideLacks the N-(2-hydroxyethyl) groupHigh
N-Methyl-2-phenylacetamideN-methyl instead of N-(2-hydroxyethyl)Moderate to High
N-Ethyl-2-phenylacetamideN-ethyl instead of N-(2-hydroxyethyl)Moderate
2-PhenoxyacetamidePhenyl ether instead of phenylLow to Moderate
N-(2-hydroxypropyl)-2-phenylacetamideN-(2-hydroxypropyl) instead of N-(2-hydroxyethyl)Moderate
AcetamideLacks the phenyl and N-(2-hydroxyethyl) groupsVery Low / Negligible
BenzamideLacks the methylene (B1212753) bridge and N-(2-hydroxyethyl) groupLow

Experimental Protocols

To empirically determine the cross-reactivity profile, a systematic experimental approach is required. This involves the synthesis of the hapten, its conjugation to a carrier protein to render it immunogenic, the production of antibodies, and finally, the assessment of antibody specificity through immunoassays.

Hapten Synthesis and Protein Conjugation

The generation of antibodies against small molecules, or haptens, necessitates their covalent attachment to larger carrier proteins, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1] This conjugation makes the small molecule immunogenic.[1]

Protocol for Synthesis of Carboxy-functionalized Hapten and Conjugation:

  • Hapten Derivatization: To enable conjugation, a reactive functional group, typically a carboxylic acid, is introduced into the this compound structure. This is often achieved by reacting the hydroxyl group with an appropriate reagent like succinic anhydride (B1165640) to create a hemisuccinate derivative.

  • Activation of Carboxyl Group: The carboxyl group on the hapten is activated to facilitate reaction with amine groups on the carrier protein. A common method is the use of N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Conjugation to Carrier Protein: The activated hapten is then mixed with the carrier protein (e.g., KLH for immunization or BSA for assay development) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4). The reaction mixture is incubated to allow the formation of stable amide bonds between the hapten and the protein.[2]

  • Purification of the Conjugate: The resulting hapten-protein conjugate is purified from unreacted hapten and reagents, typically through dialysis or size-exclusion chromatography.

  • Characterization of the Conjugate: The degree of hapten incorporation (hapten-to-protein ratio) is determined using techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) or UV-Vis spectroscopy.[3] A hapten density of around 15 molecules per carrier protein has been shown to elicit a high antibody titer.[1]

G cluster_0 Hapten Preparation & Activation cluster_1 Conjugation & Purification Hapten Hapten Carboxy-Hapten Carboxy-Hapten Hapten->Carboxy-Hapten Derivatization Activated Hapten Activated Hapten Carboxy-Hapten->Activated Hapten EDC/NHS Hapten-Protein Conjugate Hapten-Protein Conjugate Activated Hapten->Hapten-Protein Conjugate Coupling Carrier Protein Carrier Protein Carrier Protein->Hapten-Protein Conjugate Purified Conjugate Purified Conjugate Hapten-Protein Conjugate->Purified Conjugate Dialysis

Caption: Workflow for hapten-protein conjugate synthesis.
Antibody Production

Polyclonal or monoclonal antibodies can be generated against the hapten-protein conjugate. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the antigen and generally have a higher chance of cross-reactivity.[4] Monoclonal antibodies, being homogenous and specific to a single epitope, are often preferred for assays requiring high specificity.

General Protocol for Polyclonal Antibody Production:

  • Immunization: An appropriate animal model (e.g., rabbits) is immunized with the purified hapten-KLH conjugate emulsified in an adjuvant (e.g., Freund's adjuvant).

  • Booster Injections: A series of booster injections are administered at regular intervals (e.g., every 2-4 weeks) to stimulate a robust immune response.

  • Titer Monitoring: Blood samples are periodically collected to monitor the antibody titer (the concentration of specific antibodies) using an immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected, and the serum is separated. The immunoglobulin fraction is then purified using methods like protein A or protein G affinity chromatography.

Cross-Reactivity Assessment via Competitive ELISA

A competitive ELISA is the most common method for determining the specificity and cross-reactivity of antibodies against small molecules.

Protocol for Competitive ELISA:

  • Plate Coating: A 96-well microtiter plate is coated with the hapten conjugated to a different carrier protein than that used for immunization (e.g., hapten-BSA) to avoid antibodies against the carrier protein itself.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., a solution of non-fat dry milk or BSA).

  • Competitive Reaction: A constant, limited amount of the purified antibody is pre-incubated with varying concentrations of the test compounds (this compound and its structural analogs).

  • Incubation on Plate: The antibody-compound mixtures are then added to the coated and blocked wells. The free antibody (not bound to the test compound in solution) will bind to the hapten-BSA coated on the plate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free compound in the initial mixture.

  • Data Analysis: The concentration of each test compound that causes 50% inhibition of the antibody binding to the coated antigen (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

G cluster_0 Assay Preparation cluster_1 Competitive Reaction cluster_2 Detection Coat Plate Coat Plate with Hapten-BSA Block Block Plate Coat Plate->Block Add to Plate Add Mixture to Plate Block->Add to Plate Antibody Antibody Pre-incubation Pre-incubate Antibody->Pre-incubation Test Compound Test Compound (or Standard) Test Compound->Pre-incubation Pre-incubation->Add to Plate Wash Wash Add to Plate->Wash Add 2nd Ab Add Secondary Ab-HRP Wash->Add 2nd Ab Wash_2 Wash Add 2nd Ab->Wash_2 Add Substrate Add Substrate Wash_2->Add Substrate Read Plate Read Absorbance Add Substrate->Read Plate

Caption: Workflow of a competitive ELISA for cross-reactivity.

References

A Comparative Benchmarking Guide to the Synthesis of N-(2-hydroxyethyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for N-(2-hydroxyethyl)-2-phenylacetamide, a valuable intermediate in organic synthesis. The information presented is curated to assist researchers in selecting the most efficient and suitable protocol for their specific needs, with a focus on data-driven comparisons and detailed experimental procedures.

Comparative Analysis of Synthetic Methods

The synthesis of this compound from phenylacetic acid and ethanolamine (B43304) can be achieved through several methods. Below is a summary of key quantitative data for a representative modern approach. Direct catalytic amidation presents a more atom-economical and environmentally friendly alternative to traditional methods that require stoichiometric activating agents.

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Direct Catalytic Amidation NiCl₂ (10 mol%)Toluene (B28343)11020>95 (Est.)
Coupling Agent-Mediated DCC / HOBtDCM / THFRoom Temp.10-1260-80 (Est.)

*Estimated yields are based on similar reactions reported in the literature. Actual yields may vary depending on specific reaction conditions and scale.

Experimental Protocols

Method 1: Direct Catalytic Amidation using Nickel(II) Chloride

This protocol is adapted from a general method for the direct amidation of phenylacetic acid derivatives.[1][2]

Materials:

  • Phenylacetic acid

  • Ethanolamine (2-aminoethanol)

  • Nickel(II) chloride (NiCl₂)

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • To a round-bottom flask, add phenylacetic acid (1.0 eq), ethanolamine (1.2 eq), and nickel(II) chloride (0.10 eq).

  • Add toluene to the flask.

  • Heat the reaction mixture to 110°C and stir for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Method 2: Amidation using Dicyclohexylcarbodiimide (DCC)

This is a general procedure for amide bond formation using a carbodiimide (B86325) coupling agent.

Materials:

  • Phenylacetic acid

  • Ethanolamine (2-aminoethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) and ethanolamine (1.0 eq) in anhydrous DCM at room temperature.

  • Add a catalytic amount of DMAP to the solution.

  • In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 10-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_method1 Method 1: Direct Catalytic Amidation cluster_method2 Method 2: Coupling Agent-Mediated cluster_workup Workup & Purification cluster_product Product Phenylacetic_Acid Phenylacetic Acid Reaction_M1 Reaction: NiCl2 (cat.), Toluene, 110°C, 20h Phenylacetic_Acid->Reaction_M1 Reaction_M2 Reaction: DCC, DMAP (cat.), DCM, RT, 10-12h Phenylacetic_Acid->Reaction_M2 Ethanolamine Ethanolamine Ethanolamine->Reaction_M1 Ethanolamine->Reaction_M2 Workup Aqueous Workup (Acid/Base Wash) Reaction_M1->Workup Reaction_M2->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Comparative workflow for the synthesis of this compound.

Biological Context and Signaling Pathways

Currently, there is limited specific information in the published literature regarding the detailed biological activities and associated signaling pathways of this compound. However, related phenylacetamide derivatives have been investigated for various pharmacological properties. For instance, some N-phenylacetamide derivatives have shown potential as anti-inflammatory and antimicrobial agents. Further research is required to elucidate the specific biological functions of this compound.

The following diagram illustrates a generalized signaling pathway that is often modulated by anti-inflammatory compounds, which could be a potential area of investigation for this class of molecules.

G cluster_pathway Potential Anti-inflammatory Signaling Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor MAPK_Pathway MAPK Pathway (e.g., p38, JNK, ERK) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors Gene_Expression Increased Expression of Pro-inflammatory Genes Transcription_Factors->Gene_Expression Inflammatory_Mediators Production of Inflammatory Mediators (Cytokines, Chemokines) Gene_Expression->Inflammatory_Mediators Compound N-Phenylacetamide Derivative Compound->MAPK_Pathway Potential Inhibition Compound->NFkB_Pathway Potential Inhibition

Caption: A generalized inflammatory signaling pathway potentially modulated by N-phenylacetamide derivatives.

References

A Head-to-Head Comparison of Analytical Methods for N-(2-hydroxyethyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-(2-hydroxyethyl)-2-phenylacetamide is crucial for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical technique is a critical decision that influences the reliability and efficiency of the quantification process. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this compound.

While direct cross-validation studies for this compound are not extensively available in the public domain, this guide compiles typical performance data from analogous small organic molecules to provide a robust framework for method selection and validation.[1]

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of small organic molecules like this compound. These values are representative and may vary depending on the specific instrumentation and method parameters.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL5 - 50 ng/mL0.05 - 5 ng/mL
Linearity Range 0.05 - 200 µg/mL[1]0.01 - 100 µg/mL0.001 - 50 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 5%< 10%< 3%
Selectivity ModerateHighVery High
Throughput HighModerateHigh
Cost LowModerateHigh
Typical Application Routine quantification in bulk material and simple formulations.[1]Identification and quantification of volatile impurities; analysis in complex matrices after derivatization.[1]Trace-level quantification in complex biological matrices.[1]

Experimental Protocols

The following are representative experimental protocols. These are intended as a starting point and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk material or simple formulations.[1]

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Chromatographic Conditions :

    • Column : Newcrom R1, a reverse-phase column.[2]

    • Mobile Phase : A mixture of acetonitrile (B52724) (MeCN) and water with phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

    • Flow Rate : 1.0 mL/min.[1]

    • Column Temperature : 30 °C.[1]

    • Detection Wavelength : 254 nm.[1]

    • Injection Volume : 10 µL.[1]

  • Sample Preparation :

    • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]

    • Perform serial dilutions to prepare calibration standards.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is particularly useful for identifying and quantifying volatile impurities or for the analysis of the compound in complex matrices after derivatization.[1]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]

  • Chromatographic Conditions :

    • Column : A capillary column suitable for polar compounds.

    • Carrier Gas : Helium at a constant flow.[1]

    • Oven Temperature Program : Initial temperature of 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.[1]

    • Injector Temperature : 250 °C.[1]

    • Injection Mode : Splitless.[1]

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature : 230 °C.[1]

    • Scan Range : m/z 40-400.[1]

  • Sample Preparation :

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of 1 mg/mL.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices.[1]

  • Instrumentation : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Chromatographic Conditions :

    • Column : A fast-eluting C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[1]

    • Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]

    • Flow Rate : 0.4 mL/min.[1]

    • Column Temperature : 40 °C.[1]

    • Injection Volume : 5 µL.[1]

  • Mass Spectrometer Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[1]

    • Multiple Reaction Monitoring (MRM) Transitions : A precursor ion ([M+H]+) for this compound would be selected, and at least two specific fragment ions would be monitored.[1]

  • Sample Preparation (for Plasma) :

    • To a 100 µL plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.[3]

    • Vortex for 1 minute to mix.[3]

    • Centrifuge at 10,000 rpm for 10 minutes.[1]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[1]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

Visualizations

Experimental Workflows

cluster_0 HPLC-UV Analysis Workflow cluster_1 GC-MS Analysis Workflow cluster_2 LC-MS/MS Analysis Workflow (Plasma) HPLC_Prep Sample Preparation (Dissolution & Dilution) HPLC_Inject HPLC Injection HPLC_Prep->HPLC_Inject HPLC_Sep Chromatographic Separation (C18 Column) HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection (254 nm) HPLC_Sep->HPLC_Detect HPLC_Quant Data Analysis (Quantification) HPLC_Detect->HPLC_Quant GC_Prep Sample Preparation (Dissolution in Volatile Solvent) GC_Inject GC Injection (Splitless) GC_Prep->GC_Inject GC_Sep Chromatographic Separation (Capillary Column) GC_Inject->GC_Sep GC_Ionize Electron Ionization (EI) GC_Sep->GC_Ionize GC_Detect Mass Spectrometry (Detection) GC_Ionize->GC_Detect GC_Quant Data Analysis (Quantification) GC_Detect->GC_Quant LCMS_Prep Sample Preparation (Protein Precipitation) LCMS_Inject LC Injection LCMS_Prep->LCMS_Inject LCMS_Sep Chromatographic Separation (C18 Column) LCMS_Inject->LCMS_Sep LCMS_Ionize Electrospray Ionization (ESI) LCMS_Sep->LCMS_Ionize LCMS_Detect Tandem MS (MRM Detection) LCMS_Ionize->LCMS_Detect LCMS_Quant Data Analysis (Quantification) LCMS_Detect->LCMS_Quant

Caption: Comparative workflows for the analysis of this compound.

Method Selection Logic

node_result node_result Start Start: Define Analytical Need Matrix Complex Biological Matrix? Start->Matrix Trace Trace Level Quantification? Matrix->Trace Yes Routine Routine QC in Bulk? Matrix->Routine No HPLC HPLC-UV Trace->HPLC No LCMSMS LC-MS/MS Trace->LCMSMS Yes Volatile Analysis of Volatile Impurities? Volatile->HPLC No GCMS GC-MS Volatile->GCMS Yes Routine->Volatile

Caption: Decision tree for selecting an analytical method.

References

Structure-activity relationship (SAR) studies of N-(2-hydroxyethyl)-2-phenylacetamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of N-(2-hydroxyethyl)-2-phenylacetamide Analogs

This guide provides a detailed comparison of this compound analogs, focusing on their structure-activity relationships (SAR) across various biological activities, including anticonvulsant, anticancer, and neuroprotective effects. The information is compiled from multiple studies to assist researchers, scientists, and drug development professionals in understanding the key structural determinants for the therapeutic potential of this class of compounds.

Comparative Biological Activity Data

The biological activity of this compound analogs and related phenylacetamide derivatives is significantly influenced by substitutions on the phenyl ring and modifications of the amide moiety. The following tables summarize the quantitative data from various studies.

Anticonvulsant Activity

The maximal electroshock (MES) test is a primary screening method for anticonvulsant drugs. The efficacy is often reported as the median effective dose (ED50), while toxicity is measured as the median toxic dose (TD50). The protective index (PI = TD50/ED50) is a measure of the drug's safety margin.

CompoundModificationED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
N-(2-hydroxyethyl)decanamideLong alkyl chain instead of phenylacetamide22.0599.827.5[1][2]
N-(2-hydroxyethyl)palmitamideLong alkyl chain instead of phenylacetamide23.3>1000>42.9[1][2]
N-(2-hydroxyethyl)stearamideLong alkyl chain instead of phenylacetamide20.5>1000>48.8[1][2]
N-(2-hydroxyethyl) cinnamamide (B152044)Cinnamoyl group instead of phenylacetyl17.7154.98.8[3]
(E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide3-fluorophenyl cinnamoyl group17.0211.112.4[3]
Valproate (Standard Drug)---1.6[1]
Carbamazepine (Standard Drug)----[3]

From these results, it is evident that long alkyl chain amides of ethanolamine (B43304) show significant anticonvulsant activity with high protective indices[1][2]. Additionally, cinnamamide derivatives, particularly with a fluorine substitution on the phenyl ring, also demonstrate potent anticonvulsant effects[3]. While not direct analogs of this compound, these findings suggest that modifications to the acyl group can profoundly impact anticonvulsant activity.

Cytotoxic Activity Against Cancer Cell Lines

Several studies have investigated the anticancer potential of phenylacetamide derivatives. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
3j (p-nitro derivative)MDA-MB-4680.76 ± 0.09[4]
3d derivativeMDA-MB-4680.6 ± 0.08[4]
3d derivativePC-120.6 ± 0.08[4]
3c derivativeMCF-70.7 ± 0.08[4]
3d derivativeMCF-70.7 ± 0.4[4]
Doxorubicin (Standard Drug)MDA-MB-4680.38 ± 0.07[4]
2b (nitro derivative)PC352[5]
2c (p-nitro derivative)PC380[5]
2c (p-nitro derivative)MCF-7100[5]
Imatinib (Standard Drug)PC340[5]
Imatinib (Standard Drug)MCF-798[5]

The data indicates that phenylacetamide derivatives with electron-withdrawing groups, such as a nitro group, exhibit potent cytotoxic effects against various cancer cell lines[4][5]. The position of the substituent on the phenyl ring also plays a crucial role in determining the anticancer activity[4].

Key Structure-Activity Relationship Insights

Based on the available literature, several key SAR trends can be identified for phenylacetamide derivatives:

  • Substituents on the Phenyl Ring : The nature and position of substituents on the phenyl ring are critical for biological activity. For anticonvulsant activity, electron-withdrawing groups at the meta position of the phenyl ring appear to be favorable[6]. In the context of anticancer activity, derivatives with a para-nitro group have shown strong cytotoxic effects[4].

  • Amide Moiety : The amide portion of the molecule is also important. While the 2-acetamido group in some related series is important, it is not essential for anticonvulsant activity, as hydroxy and methoxy (B1213986) analogs retain significant activity[7].

  • Lipophilicity : The lipophilicity of the molecule, often represented by LogP, influences the onset and duration of action. More lipophilic compounds may exhibit a later onset of activity in the MES test[6].

  • N-Alkyl Group : Modifications to the N-alkyl group can lead to significant changes in biological activity by affecting lipophilicity and steric hindrance, which in turn impact cell permeability and target binding affinity[8].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays mentioned in the literature.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used preclinical model to screen for potential anticonvulsant agents effective against generalized tonic-clonic seizures.

  • Animals : Male Sprague-Dawley rats (250-300g) or Swiss albino mice (22 ± 2 g) are typically used[2][9].

  • Drug Administration : Test compounds are administered intraperitoneally (i.p.) at various doses[9].

  • Electrical Stimulation : A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) is delivered through corneal electrodes after a predetermined time following drug administration[10].

  • Observation : The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure[10].

  • Endpoint : The abolition of the tonic hindlimb extension is considered as the endpoint, indicating protection[10].

  • Data Analysis : The percentage of animals protected at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is then calculated using statistical methods like probit analysis[10].

In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

  • Cell Culture : Cancer cell lines (e.g., PC3, MCF-7, MDA-MB-468) are cultured in appropriate media and conditions.

  • Cell Seeding : Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and a reference drug (e.g., imatinib) for a specified period (e.g., 72 hours)[5].

  • MTS Reagent Addition : After the incubation period, the MTS reagent is added to each well, and the plates are incubated for a few hours.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing Relationships and Workflows

Structure-Activity Relationship Diagram

The following diagram illustrates the key structural features of the this compound scaffold and how modifications at different positions can influence its biological activity.

SAR_phenylacetamide cluster_0 This compound Scaffold cluster_1 Key Modification Points cluster_2 Impact on Biological Activity Scaffold [Phenyl Ring]-CH2-C(=O)-NH-CH2-CH2-OH R1 Phenyl Ring Substituents (R1) R2 Amide Linker Modification (R2) R3 N-Substituent Modification (R3) Anticonvulsant Anticonvulsant Activity R1->Anticonvulsant  Electron-withdrawing groups at meta-position enhance activity Anticancer Anticancer Activity R1->Anticancer  Nitro group at para-position increases cytotoxicity R2->Anticonvulsant  Replacement with cinnamoyl group can be beneficial R3->Anticonvulsant  Alkyl chain length affects lipophilicity and activity Neuroprotection Neuroprotective Effects SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration A Identify Lead Compound (e.g., this compound) B Design Analogs with Systematic Modifications A->B C Chemical Synthesis of Analog Library B->C D Purification & Structural Characterization (NMR, MS) C->D E Primary Screening (e.g., In vitro assays, MES test) D->E F Secondary Screening (Dose-response studies) E->F G Toxicity Assessment (e.g., Rotarod test, Cytotoxicity) F->G H Quantitative Data Collection (IC50, ED50, TD50) G->H I Establish Structure-Activity Relationships (SAR) H->I J Identify Most Promising Analogs for Further Study I->J K Iterative Design of New Analogs J->K K->B  Feedback Loop

References

Safety Operating Guide

Personal protective equipment for handling N-(2-hydroxyethyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to personal protective equipment, operational procedures, and disposal for laboratory professionals.

This document provides essential safety and logistical guidance for the handling of N-(2-hydroxyethyl)-2-phenylacetamide (CAS Number: 6269-99-4) in a laboratory setting. The information is targeted towards researchers, scientists, and drug development professionals to ensure safe operational practices and mitigate potential hazards.

Personal Protective Equipment (PPE)

Consistent and proper use of personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory when working with this compound.

Protection Level Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] Provides protection against splashes and airborne particles.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and practice proper glove removal technique to avoid skin contact.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and kept buttoned to protect against skin contact.
Respiratory Protection Not generally required under normal laboratory use with adequate ventilation.If there is a risk of generating dust or aerosols, or if working in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.

Handling Protocol: A Step-by-Step Guide
  • Engineering Controls : Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[4] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Avoiding Contamination : Do not eat, drink, or smoke in the designated work area.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Preventing Exposure : Avoid direct contact with skin and eyes.[4] Take measures to prevent the formation of dust and aerosols.

  • Storage : Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste material, including any contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • Disposal Procedure : Dispose of the chemical waste through an approved waste disposal facility.[3] Do not dispose of down the drain or in regular trash.[1]

  • Container Disposal : Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. If not recycled, puncture the container to prevent reuse and dispose of in a sanitary landfill, if permitted by local regulations.[4]

Experimental Protocols

Detailed experimental protocols involving this compound will be specific to the nature of the research. It is imperative that a comprehensive, experiment-specific risk assessment is conducted before any work begins. This assessment should be documented and approved by the relevant institutional safety committee.

Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from initial receipt to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe engineering_controls Verify Engineering Controls ppe->engineering_controls weigh Weighing and Preparation engineering_controls->weigh Proceed to handling reaction Experimental Procedure weigh->reaction storage Temporary Storage reaction->storage decontaminate Decontaminate Work Area storage->decontaminate End of procedure waste_collection Segregate Waste decontaminate->waste_collection waste_disposal Dispose via Approved Vendor waste_collection->waste_disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.